B022
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[1-(2-amino-5-chloropyrimidin-4-yl)-2,3-dihydroindol-6-yl]-2-(1,3-thiazol-2-yl)but-3-yn-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN5OS/c1-19(26,17-22-7-9-27-17)6-4-12-2-3-13-5-8-25(15(13)10-12)16-14(20)11-23-18(21)24-16/h2-3,7,9-11,26H,5,8H2,1H3,(H2,21,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKFYOOFXVBCIIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#CC1=CC2=C(CCN2C3=NC(=NC=C3Cl)N)C=C1)(C4=NC=CS4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Mechanism of Action of B022: A Potent and Selective NIK Inhibitor
Introduction
B022 is a small-molecule inhibitor that demonstrates high potency and selectivity for the NF-κB-inducing kinase (NIK), a critical component of the non-canonical NF-κB signaling pathway.[1][2] As a key regulator of inflammation and immune responses, NIK has emerged as a significant therapeutic target for a range of diseases, including inflammatory disorders and certain cancers. This compound has been identified as a valuable chemical probe for investigating the physiological and pathological roles of NIK, particularly in the context of liver inflammation, oxidative stress, and injury.[3][4] This document provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant biological pathways and experimental workflows.
Core Mechanism of Action
The primary mechanism of action of this compound is the direct inhibition of the kinase activity of NIK. NIK is a central kinase in the non-canonical (or alternative) NF-κB pathway. Under normal physiological conditions, NIK levels are kept low through continuous degradation. However, upon stimulation by specific ligands of the TNF receptor superfamily (e.g., BAFF, LTβ), NIK accumulates and becomes active.
Activated NIK then phosphorylates and activates IκB Kinase α (IKKα), which in turn phosphorylates the C-terminal region of the NF-κB2 precursor protein, p100. This phosphorylation event signals the ubiquitination and subsequent proteasomal processing of p100 into its mature, active form, p52. The p52 subunit then forms a heterodimer with RelB, translocates into the nucleus, and binds to specific DNA sequences to regulate the transcription of target genes. These genes are often involved in inflammatory responses, including the expression of various cytokines and chemokines.
This compound exerts its therapeutic effects by intervening early in this cascade. By inhibiting NIK's kinase activity, this compound prevents the phosphorylation of IKKα and the subsequent processing of p100 to p52.[3] This blockade effectively halts the entire downstream signaling of the non-canonical NF-κB pathway, leading to a significant reduction in the expression of inflammatory mediators.
Quantitative Data
The potency and selectivity of this compound as a NIK inhibitor have been quantitatively characterized through various biochemical and cell-based assays. The key inhibitory constants are summarized in the table below.
| Parameter | Value | Description |
| Ki | 4.2 nM | Inhibitor constant, a measure of binding affinity. |
| IC50 | 15.1 nM | Half-maximal inhibitory concentration. |
Data sourced from MedchemExpress and Selleck Chemicals.[1][2]
Signaling Pathway and Experimental Workflow Visualizations
This compound Mechanism of Action in the Non-Canonical NF-κB Pathway
The following diagram illustrates the non-canonical NF-κB signaling pathway and highlights the specific point of inhibition by this compound.
Experimental Workflow: In Vitro p100-to-p52 Processing Assay
This diagram outlines the key steps of a typical in vitro experiment used to validate the inhibitory effect of this compound on NIK-induced p100 processing.
Detailed Experimental Protocols
In Vitro NIK-Induced p100-to-p52 Processing Assay
This assay is designed to directly measure the ability of this compound to inhibit the NIK-mediated processing of the p100 protein into its active p52 form in a cellular context.
-
Cell Line: Hepa1 cells.
-
Reagents:
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Adenoviruses encoding p100 and Flag-tagged NIK.
-
This compound inhibitor (dissolved in DMSO).
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors.
-
Primary antibodies: anti-NF-κB2 (for p100/p52), anti-Flag (for NIK), anti-tubulin (loading control).
-
Secondary HRP-conjugated antibodies.
-
Chemiluminescent substrate.
-
-
Protocol:
-
Cell Culture: Hepa1 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Adenoviral Infection: Cells are co-infected with adenoviruses expressing p100 and Flag-tagged NIK to induce the non-canonical NF-κB pathway.
-
This compound Treatment: Immediately following infection, cells are treated with this compound at various concentrations (e.g., 0, 0.5, 5 µM) or a vehicle control (DMSO).
-
Incubation: The treated cells are incubated for 12 hours to allow for NIK expression, p100 processing, and this compound inhibition.
-
Cell Lysis: After incubation, cells are washed with cold PBS and lysed using a suitable lysis buffer to prepare total cell extracts.
-
Western Blotting: Protein concentration is determined (e.g., via BCA assay), and equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against NF-κB2, Flag, and tubulin. Following washing, the membrane is incubated with appropriate HRP-conjugated secondary antibodies.
-
Detection: Protein bands are visualized using a chemiluminescent substrate and an imaging system. The results are expected to show a dose-dependent decrease in the p52 band in this compound-treated samples, indicating inhibition of p100 processing.
-
In Vivo NIK-Induced Liver Inflammation and Injury Model
This protocol assesses the efficacy of this compound in a mouse model where NIK is overexpressed specifically in the liver, leading to severe inflammation and injury.
-
Animal Model: STOP-NIK male mice (C57BL/6 background), 8 weeks of age. These mice have a lox-STOP-lox cassette preventing NIK expression, which can be removed by Cre recombinase.
-
Reagents:
-
Adenovirus expressing Cre recombinase (Ad-cre).
-
This compound inhibitor.
-
Vehicle solution.
-
-
Protocol:
-
Induction of NIK Expression: To induce hepatocyte-specific overexpression of NIK, STOP-NIK mice are infected with Ad-cre (2 x 10^11 viral particles per mouse) via tail vein injection. This leads to the removal of the STOP cassette and subsequent NIK expression in the liver.
-
This compound Administration: Following Ad-cre infection, mice are treated with this compound (30 mg/kg body weight) or an equal volume of vehicle via intravenous (tail vein) injection.
-
Dosing Schedule: The injections are administered twice daily for a specified period (e.g., 10 days).[1]
-
Monitoring and Analysis: Mice are monitored for survival and signs of liver injury. At the end of the study, blood and liver tissues are collected.
-
Outcome Measures:
-
Survival Rate: The lethal effect of hepatic NIK overexpression is monitored.[1]
-
Plasma ALT Levels: Plasma alanine aminotransferase (ALT) activity is measured as a key indicator of liver damage.
-
Gene Expression Analysis: Expression of inflammatory genes (e.g., TNF-α, IL-6, iNOS) in liver tissue is measured by qPCR.
-
Histology: Liver sections are stained (e.g., with H&E) to assess inflammation and tissue damage.
-
-
Conclusion
This compound is a potent and selective small-molecule inhibitor of NF-κB-inducing kinase (NIK). Its mechanism of action involves the direct inhibition of NIK's kinase activity, which effectively blocks the non-canonical NF-κB signaling pathway at a critical activation step. This inhibition prevents the processing of p100 to p52, thereby suppressing the nuclear translocation of the p52/RelB active complex and halting the transcription of downstream inflammatory genes. Both in vitro and in vivo studies have demonstrated the efficacy of this compound in ameliorating NIK-driven inflammation and tissue injury, establishing it as a crucial tool for research and a promising candidate for the development of novel therapeutics targeting NIK-dependent pathologies.[3][4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. A small-molecule inhibitor of NF-κB-inducing kinase (NIK) protects liver from toxin-induced inflammation, oxidative stress, and injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A small-molecule inhibitor of NF-κB-inducing kinase (NIK) protects liver from toxin-induced inflammation, oxidative stress, and injury. | Sigma-Aldrich [sigmaaldrich.com]
B022: A Selective Inhibitor of NF-κB-Inducing Kinase (NIK)
An In-Depth Technical Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of B022, a potent and selective small-molecule inhibitor of NF-κB-inducing kinase (NIK). It details the mechanism of action, quantitative data on its activity, experimental protocols for its evaluation, and its therapeutic potential, particularly in the context of liver disease.
Introduction to NF-κB Signaling and the Role of NIK
The nuclear factor-κB (NF-κB) family of transcription factors plays a critical role in regulating immune and inflammatory responses, cell proliferation, and survival.[1] There are two major NF-κB signaling pathways: the canonical and the non-canonical pathways.[2]
-
Canonical Pathway: This pathway is typically activated by pro-inflammatory cytokines like TNFα and leads to the nuclear translocation of p50-RelA and p50-cRel heterodimers.[1][3]
-
Non-Canonical Pathway: This pathway is activated by a subset of TNF receptor superfamily members and is dependent on the stabilization of NF-κB-inducing kinase (NIK).[4][5] NIK is the central signaling component of the non-canonical pathway.[4] Under basal conditions, NIK levels are kept low through continuous proteasomal degradation.[6] Upon pathway activation, NIK accumulates and phosphorylates IκB kinase-α (IKKα), which in turn phosphorylates the NF-κB2 precursor protein, p100.[4][5] This leads to the processing of p100 into p52, which then translocates to the nucleus with RelB to regulate gene expression.[3][6]
Aberrant activation of the non-canonical NF-κB pathway is implicated in various inflammatory diseases and malignancies.[3][7] Consequently, NIK has emerged as an attractive therapeutic target. This compound is a small-molecule inhibitor that has been identified as a potent and selective inhibitor of NIK.[8][9][10]
Mechanism of Action of this compound
This compound exerts its effects by directly inhibiting the kinase activity of NIK.[9][11] By doing so, it blocks the downstream signaling events of the non-canonical NF-κB pathway. Specifically, this compound prevents the NIK-mediated phosphorylation of IKKα and the subsequent processing of p100 to p52.[9][11] This inhibition has been demonstrated in both in vitro and in vivo models.[3][9]
Figure 1: Non-canonical NF-κB pathway and this compound's point of inhibition.
Quantitative Data
The following tables summarize the key quantitative data regarding the potency, selectivity, and biological effects of this compound.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Value | Notes |
| Ki | 4.2 nM | Potent inhibition of NIK kinase.[8][10] |
| IC50 | 15.1 nM | In vitro kinase assay.[8] |
Table 2: In Vitro Effects of this compound
| Cell Line | Concentration | Duration | Observed Effect |
| Hepa1 | 0-5 µM | 12 hours | Dose-dependent suppression of NIK-induced p52 formation.[8] |
| Hepa1 | 0-5 µM | 8 hours | Complete blockage of NIK-induced expression of TNF-α, IL-6, iNOS, CCL2, and CXCL5.[8] |
| HEK293 | 0.5-5 µM | 36 hours | Dose-dependent inhibition of NIK-induced NF-κB luciferase reporter activity. |
| HepG2 | 5 µM | 48 hours | Significant attenuation of MLN-induced aberrant NIK signaling.[8] |
Table 3: In Vivo Effects of this compound
| Animal Model | Dosage | Duration | Observed Effect |
| STOP-NIK male mice | 30 mg/kg (intravenous), twice a day | 10 days | Inhibition of NIK-triggered liver inflammation and injury; complete prevention of the lethal effect of high hepatic NIK levels.[8] |
| CCl4-induced liver injury | Not specified | Not specified | Protection against liver inflammation and injury.[9] |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
In Vitro NIK Kinase Assay
This assay quantifies the enzymatic activity of NIK and the inhibitory effect of this compound.
Methodology:
-
Reagents: Recombinant human NIK, ATP, kinase buffer, a suitable substrate (e.g., a peptide derived from IKKα), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare a serial dilution of this compound.
-
In a 96-well plate, add NIK enzyme to each well.
-
Add the this compound dilutions to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the ATP and substrate mixture.
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at 30°C.
-
Stop the reaction and measure the amount of ADP produced using a detection reagent and a luminometer.
-
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Figure 2: Workflow for an in vitro NIK kinase inhibition assay.
Cell-Based p100 to p52 Processing Assay
This assay assesses the ability of this compound to inhibit NIK-induced p100 processing in a cellular context.
Methodology:
-
Cell Line: Hepa1 cells are a suitable model.
-
Procedure:
-
Culture Hepa1 cells to the desired confluency.
-
Infect the cells with adenoviruses expressing p100 and Flag-tagged NIK to induce p100 processing.
-
Simultaneously treat the cells with varying concentrations of this compound (e.g., 0, 0.5, 5 µM).
-
Incubate the cells for 12 hours.[8]
-
Lyse the cells and collect the protein extracts.
-
Perform immunoblotting (Western blot) using antibodies against NF-κB2 (to detect both p100 and p52), Flag (to confirm NIK expression), and a loading control (e.g., tubulin).
-
-
Data Analysis: Quantify the band intensities for p100 and p52 to determine the ratio of processed p52 to precursor p100 at different this compound concentrations.
Figure 3: Workflow for a cell-based p100 processing assay.
In Vivo Carbon Tetrachloride (CCl4)-Induced Liver Injury Model
This animal model is used to evaluate the hepatoprotective effects of this compound in vivo.
Methodology:
-
Animal Model: Use appropriate mouse strains (e.g., C57BL/6).
-
Procedure:
-
Induce acute liver injury by intraperitoneal injection of CCl4.
-
Administer this compound to a cohort of mice (the exact dosage and route may need optimization, but intravenous administration has been used in other models).[8] A control group should receive a vehicle.
-
After a specified time, euthanize the mice and collect blood and liver tissue samples.
-
Measure plasma alanine aminotransferase (ALT) activity as a marker of liver damage.
-
Perform histological analysis (e.g., H&E staining) on liver sections to assess tissue damage and inflammation.
-
Conduct TUNEL assays on liver sections to quantify apoptotic cells.
-
Analyze the expression of pro-inflammatory genes (e.g., TNF-α, IL-6) and markers of oxidative stress (e.g., iNOS) in liver tissue using qPCR or immunoblotting.
-
-
Data Analysis: Compare the measured parameters between the this compound-treated group and the vehicle control group to determine the protective effect of the inhibitor.
Figure 4: Workflow for an in vivo liver injury model.
Therapeutic Potential and Applications
The data strongly suggest that this compound is a valuable tool for studying the non-canonical NF-κB pathway. Its ability to protect the liver from toxin-induced inflammation, oxidative stress, and injury highlights the therapeutic potential of NIK inhibition.[8][9] Specifically, this compound has been shown to:
-
Ameliorate CCl4-induced liver inflammation and injury.[9][12]
-
Prevent NIK- or H2O2-induced β cell death.[8]
-
Alleviate alcoholic steatosis in mouse models.[7]
While this compound has demonstrated efficacy in preclinical models, it has been noted to have poor pharmacokinetic properties, which may limit its use for long-term in vivo studies.[7] Nevertheless, it serves as an important chemical probe and a lead compound for the development of novel NIK inhibitors with improved drug-like properties.[13]
Conclusion
This compound is a potent and selective inhibitor of NIK, the key kinase in the non-canonical NF-κB signaling pathway. It effectively blocks NIK-mediated p100 processing and subsequent inflammatory gene expression. Preclinical studies have demonstrated its protective effects in models of liver injury and other inflammatory conditions. As such, this compound is an invaluable tool for researchers investigating the non-canonical NF-κB pathway and provides a strong rationale for the continued development of NIK inhibitors as a novel therapeutic strategy for a range of human diseases.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological inhibition of NF-κB-inducing kinase (NIK) with small molecules for the treatment of human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 5. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 6. youtube.com [youtube.com]
- 7. The Therapeutic Potential of Targeting NIK in B Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. A small-molecule inhibitor of NF-κB-inducing kinase (NIK) protects liver from toxin-induced inflammation, oxidative stress, and injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. A small-molecule inhibitor of NF-κB-inducing kinase (NIK) protects liver from toxin-induced inflammation, oxidative stress, and injury. | Sigma-Aldrich [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
In-Depth Technical Guide: Discovery and Synthesis of the RAD51 Inhibitor B02
For Researchers, Scientists, and Drug Development Professionals
Abstract
Compound B02 is a pioneering small-molecule inhibitor of human RAD51 recombinase, a protein pivotal to the homologous recombination (HR) pathway for DNA double-strand break repair. The overexpression of RAD51 is a known contributor to chemo- and radioresistance in a variety of cancers, making it a compelling target for anticancer therapy. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of B02, presenting key quantitative data, detailed experimental protocols, and visual representations of its operational pathways.
Discovery of B02
The discovery of B02 was the result of a comprehensive high-throughput screening (HTS) of the NIH Small Molecule Repository, which contains over 200,000 compounds. The screening assay was designed to identify inhibitors of the DNA strand exchange activity of human RAD51. This was accomplished using a fluorescence resonance energy transfer (FRET)-based assay.
The HTS workflow is depicted below:
From this extensive screening, seventeen potential RAD51 inhibitors were initially identified. These compounds were then subjected to further validation using non-fluorescent, gel-based DNA strand exchange assays to confirm their activity and eliminate artifacts from the primary screen. To ensure specificity for human RAD51, the validated hits were tested for their ability to inhibit the E. coli homolog, RecA. Compound B02 emerged as a specific inhibitor of human RAD51, showing no significant inhibition of RecA.
Synthesis of B02
B02, with the chemical name 3-(Phenylmethyl)-2-[(1E)-2-(3-pyridinyl)ethenyl]-4(3H)-quinazolinone, is a styryl-substituted quinazolinone. The synthesis of B02 and its analogs generally follows established methods for the preparation of 2,3-disubstituted-4(3H)-quinazolinones. A plausible synthetic route involves a multi-step process:
-
Formation of the Quinazolinone Core: The synthesis typically begins with the acylation of anthranilic acid or its derivatives, followed by cyclization to form the quinazolinone ring system.
-
Introduction of the Styryl Moiety: The styryl group is introduced at the 2-position of the quinazolinone core. This can be achieved through a condensation reaction between a 2-methyl-quinazolinone derivative and an appropriate aldehyde, in this case, 3-pyridinecarboxaldehyde.
-
Alkylation at the N3 Position: The final step involves the alkylation of the nitrogen at the 3-position of the quinazolinone ring with a benzyl halide to yield the final product, B02.
Mechanism of Action
B02 exerts its biological effects by directly inhibiting the activity of RAD51. The primary mechanism of action is the disruption of the RAD51-mediated DNA strand exchange, a critical step in homologous recombination. B02 has been shown to directly bind to RAD51, thereby preventing the formation of the RAD51-ssDNA nucleoprotein filament, which is essential for the search for homology and strand invasion.
The signaling pathway illustrating the role of RAD51 in homologous recombination and the inhibitory action of B02 is as follows:
By inhibiting RAD51, B02 effectively blocks the HR pathway, leading to an accumulation of unrepaired DNA double-strand breaks. This, in turn, sensitizes cancer cells to DNA-damaging agents such as cisplatin and doxorubicin, as well as to PARP inhibitors.
Quantitative Data
The following tables summarize the key quantitative data for the B02 compound from various in vitro and in vivo studies.
Table 1: In Vitro Activity of B02
| Parameter | Value | Assay | Organism | Reference |
| IC50 | 27.4 µM | FRET-based DNA Strand Exchange | Human RAD51 | [1] |
| IC50 | >250 µM | FRET-based DNA Strand Exchange | E. coli RecA | [1] |
| Kd | 14.6 µM | Surface Plasmon Resonance (SPR) | Human RAD51 | [2][3] |
| Cell Viability IC50 | 4.1 µM (B02-iso) | CellTiter-Glo | MDA-MB-231 cells | [2] |
| HR Inhibition IC50 | 17.7 µM | DR-GFP Assay | U-2 OS cells | [2][3] |
Table 2: In Vivo Efficacy of B02 in Combination with Cisplatin
| Treatment Group | Tumor Growth Inhibition | Animal Model | Cell Line | Reference |
| B02 (50 mg/kg) | No significant inhibition | Mouse Xenograft | MDA-MB-231 | [4] |
| Cisplatin (4 mg/kg) | 33% | Mouse Xenograft | MDA-MB-231 | [4] |
| B02 (50 mg/kg) + Cisplatin (4 mg/kg) | 66% | Mouse Xenograft | MDA-MB-231 | [4] |
Experimental Protocols
FRET-based DNA Strand Exchange Assay
This assay was used for the high-throughput screening and initial characterization of B02.
Principle: The assay measures the transfer of a single DNA strand from a donor duplex to a homologous single-stranded DNA (ssDNA), which is facilitated by RAD51. The ssDNA is labeled with a FRET donor (e.g., Cy3), and the complementary strand of the duplex is labeled with a FRET acceptor (e.g., Cy5). Strand exchange brings the donor and acceptor fluorophores in close proximity, resulting in an increase in the FRET signal.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing 25 mM Tris-acetate (pH 7.5), 1 mM ATP, 10 mM MgCl₂, 100 µg/mL BSA, and 1 mM DTT.
-
RAD51-ssDNA Filament Formation: Incubate human RAD51 protein (e.g., 1 µM) with Cy3-labeled ssDNA (e.g., 3 µM nucleotides) in the reaction buffer for 15 minutes at 37°C to allow for the formation of the nucleoprotein filament.
-
Compound Incubation: Add the test compound (e.g., B02 at various concentrations) to the reaction mixture and incubate for an additional 30 minutes at 37°C.
-
Initiation of Strand Exchange: Initiate the strand exchange reaction by adding the Cy5-labeled homologous dsDNA (e.g., 50 µM base pairs).
-
FRET Measurement: Monitor the FRET signal over time using a plate reader with appropriate excitation and emission wavelengths. An increase in the FRET signal indicates DNA strand exchange.
RAD51 Foci Formation Assay
This cell-based assay is used to assess the in-cell activity of B02.
Principle: In response to DNA damage, RAD51 polymerizes on ssDNA at the site of the damage, forming nuclear structures known as RAD51 foci. These foci can be visualized by immunofluorescence microscopy. Inhibition of RAD51 activity by B02 prevents the formation of these foci.
Protocol:
-
Cell Culture and Treatment: Seed cells (e.g., MDA-MB-231 or U-2 OS) on coverslips and allow them to adhere. Treat the cells with a DNA-damaging agent (e.g., cisplatin or etoposide) to induce RAD51 foci formation. Co-treat or pre-treat the cells with B02 at desired concentrations.
-
Fixation and Permeabilization: After treatment, fix the cells with 4% paraformaldehyde for 15 minutes at room temperature, followed by permeabilization with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 5% goat serum in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against RAD51 (e.g., rabbit anti-RAD51) diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and then incubate with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488) for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the cell nuclei with DAPI. Mount the coverslips on microscope slides using an anti-fade mounting medium.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. Quantify the number of RAD51 foci per nucleus. A decrease in the number of foci in B02-treated cells compared to the control indicates inhibition of RAD51.
Conclusion
The B02 compound stands as a significant discovery in the field of DNA repair and cancer therapy. As a specific inhibitor of RAD51, it effectively disrupts the homologous recombination pathway, thereby enhancing the efficacy of DNA-damaging chemotherapeutics. The data and protocols presented in this guide provide a comprehensive resource for researchers working on RAD51 inhibition and the development of novel anticancer agents. Further optimization of B02 and its analogs holds promise for the development of targeted therapies for a range of malignancies characterized by a dependency on the homologous recombination pathway.
References
B022 inhibitor ki value and ic50
An In-Depth Technical Guide to the B022 Inhibitor
Introduction
This compound is a potent and selective small-molecule inhibitor of NF-κB-inducing kinase (NIK), a critical component of the non-canonical NF-κB signaling pathway.[1][2][3] This pathway is implicated in various physiological and pathological processes, including inflammation, immune responses, and the development of certain cancers.[4][5] this compound has demonstrated significant therapeutic potential in preclinical models, particularly in the context of liver diseases, where it protects against toxin-induced inflammation, oxidative stress, and injury.[1][2][6] This document provides a comprehensive overview of the inhibitor's Ki and IC50 values, detailed experimental protocols for its evaluation, and visualizations of its mechanism of action and experimental workflows.
Data Presentation: this compound Inhibitor Potency
The inhibitory activity of this compound against its target, NF-κB-inducing kinase (NIK), has been quantified through various biochemical and cell-based assays. The key parameters defining its potency, the inhibitor constant (Ki) and the half-maximal inhibitory concentration (IC50), are summarized below.
| Parameter | Value | Target | Assay Context |
| Ki | 4.2 nM | NF-κB-inducing kinase (NIK) | ATP-consumption assay |
| IC50 | 15.1 nM | NF-κB-inducing kinase (NIK) | Biochemical Assay |
| IC50 | 9.9 nM | NF-κB-inducing kinase (NIK) | General |
| IC50 | ~5 µM | NIK-stimulated NF-κB2 signaling | Cell-based (Hepa1 cells) |
Table 1: Summary of this compound Ki and IC50 Values.[1][3][5]
Experimental Protocols
The following sections detail the methodologies employed to characterize the inhibitory effects of this compound both in vitro and in vivo.
In Vitro NIK Inhibition and NF-κB Reporter Assay
This protocol describes the determination of this compound's ability to inhibit NIK-induced NF-κB activation using a luciferase reporter system.
-
Cell Culture: HEK293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) at 37°C in a 5% CO2 environment.
-
Transfection: Cells are co-transfected with an NF-κB luciferase reporter plasmid and a NIK expression plasmid. A β-galactosidase (β-Gal) plasmid is often co-transfected to normalize for transfection efficiency.
-
This compound Treatment: Twelve hours post-transfection, the culture medium is replaced with fresh medium containing this compound at various concentrations (e.g., 0, 0.5, or 5 µM).
-
Incubation: Cells are incubated with the inhibitor for an additional 36 hours.
-
Luciferase Assay: Cell lysates are prepared, and luciferase activity is measured using a luminometer. The measured luciferase activity is then normalized to the β-Gal activity to account for variations in transfection efficiency.
Cell-Based p100 to p52 Processing Assay
This assay evaluates the effect of this compound on the NIK-mediated processing of the p100 protein to its active p52 form.
-
Cell Culture: Hepa1 cells are maintained in DMEM at 37°C with 5% CO2.
-
Adenoviral Infection: Cells are infected with adenoviruses expressing both p100 and Flag-tagged NIK to induce the non-canonical NF-κB pathway.
-
Inhibitor Treatment: Concurrently with infection, cells are treated with varying doses of this compound (e.g., 0, 0.5, or 5 µM).
-
Sample Collection: After 12 hours of treatment, cell extracts are prepared.
-
Immunoblotting: The cell extracts are subjected to SDS-PAGE, transferred to a membrane, and immunoblotted with antibodies specific for NF-κB2 (to detect both p100 and p52), Flag (to confirm NIK expression), and a loading control like tubulin.
In Vivo CCl4-Induced Liver Injury Mouse Model
This protocol outlines the in vivo evaluation of this compound's protective effects against chemically induced liver damage.
-
Animal Model: Wild-type C57BL/6 mice are used for this model.
-
Induction of Injury: Acute liver injury is induced by a single intraperitoneal injection of carbon tetrachloride (CCl4) at a dose of 2.5 ml/kg bodyweight (prepared as a 10% solution in olive oil).
-
This compound Administration: this compound is administered via tail vein injection at a dose of 25 mg/kg bodyweight. The inhibitor is given at multiple time points after CCl4 injection (e.g., 0, 3, 6, and 9 hours).
-
Euthanasia and Sample Collection: Mice are euthanized 12 hours after the CCl4 injection. Blood and liver tissue samples are collected for analysis.
-
Analysis:
-
Plasma ALT Levels: Plasma alanine aminotransferase (ALT) activity, a biomarker for liver damage, is measured.
-
Histology: Liver sections are prepared for histological analysis, including TUNEL staining to detect apoptotic cells.
-
Gene Expression: RNA is extracted from liver tissue, and quantitative PCR (qPCR) is performed to measure the expression levels of pro-inflammatory genes (e.g., TNF-α, IL-6, iNOS).
-
Mandatory Visualizations
The following diagrams illustrate the signaling pathway inhibited by this compound and a typical experimental workflow.
Caption: this compound inhibits NIK, blocking the non-canonical NF-κB pathway.
Caption: Experimental workflow for testing this compound in a mouse liver injury model.
Caption: Logical flow from this compound administration to therapeutic outcome.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. abmole.com [abmole.com]
- 4. Frontiers | The Therapeutic Potential of Targeting NIK in B Cell Malignancies [frontiersin.org]
- 5. Targeting NF-κB-Inducing Kinase (NIK) in Immunity, Inflammation, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A small-molecule inhibitor of NF-κB-inducing kinase (NIK) protects liver from toxin-induced inflammation, oxidative stress, and injury - PubMed [pubmed.ncbi.nlm.nih.gov]
The B022 Signaling Pathway: A Deep Dive into Non-Canonical NF-κB Inhibition
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
B022 is a potent and selective small-molecule inhibitor of NF-κB-inducing kinase (NIK), a critical component of the non-canonical NF-κB signaling pathway. By targeting NIK, this compound effectively blocks the downstream signaling cascade that leads to the processing of p100 to p52 and the subsequent activation of RelB:p52 heterodimers. This inhibition has significant implications for a variety of pathological conditions, including certain cancers, autoimmune disorders, and inflammatory diseases. This technical guide provides a comprehensive overview of the this compound signaling pathway, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its study, and visual representations of the key pathways and workflows.
The Non-Canonical NF-κB Signaling Pathway and the Role of this compound
The non-canonical NF-κB pathway is a crucial signaling cascade involved in the regulation of immune responses, lymphoid organogenesis, and cell survival.[1][2] Unlike the canonical pathway, which is rapidly activated by a broad range of stimuli, the non-canonical pathway is a slower, more regulated process initiated by a specific subset of tumor necrosis factor (TNF) receptor superfamily members, such as BAFFR, CD40, and LTβR.[1][3]
Under basal conditions, NIK is continuously targeted for proteasomal degradation by a complex consisting of TRAF2, TRAF3, and cIAP1/2.[3][4] Upon receptor ligation, this degradation complex is recruited to the receptor, leading to the degradation of TRAF3 and the subsequent stabilization and accumulation of NIK.[5]
Stabilized NIK then phosphorylates and activates IκB kinase α (IKKα), which in turn phosphorylates the C-terminus of the NF-κB2 precursor protein, p100.[1][2] This phosphorylation event marks p100 for ubiquitination and subsequent proteasomal processing into the mature p52 subunit. The resulting p52 protein then dimerizes with RelB, and this active heterodimer translocates to the nucleus to regulate the transcription of target genes involved in inflammation and immunity, such as TNF-α and IL-6.[6][7]
This compound exerts its inhibitory effect by directly targeting the kinase activity of NIK.[6][8] By preventing the phosphorylation of IKKα, this compound effectively halts the entire downstream signaling cascade, leading to a reduction in p100 processing and the subsequent nuclear translocation of RelB:p52.[6]
Quantitative Data on this compound Activity
The potency and selectivity of this compound as a NIK inhibitor have been characterized in various in vitro and in vivo studies. The following tables summarize key quantitative data.
| Parameter | Value | Reference |
| Ki (Inhibition Constant) | 4.2 nM | [8] |
| IC50 (Half-maximal Inhibitory Concentration) | 15.1 nM | [9] |
| Experimental System | This compound Concentration | Observed Effect | Reference |
| In Vitro (Hepa1 cells) | 0.5 - 5 µM | Dose-dependent suppression of NIK-induced p52 formation. | [9] |
| In Vitro (Hepa1 cells) | 5 µM | Complete blockage of NIK-induced expression of TNF-α, IL-6, iNOS, CCL2, and CXCL5 after 8 hours. | [9] |
| In Vivo (Mouse model of liver injury) | 30 mg/kg (intravenous) | Inhibition of NIK-triggered liver inflammation and injury. | [9] |
Experimental Protocols
Western Blotting for p100/p52 Processing
This protocol is designed to assess the effect of this compound on the processing of p100 to p52 in cell lysates.
1. Cell Lysis:
-
Treat cells with the desired concentrations of this compound for the specified time.
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
2. Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
3. SDS-PAGE and Electrotransfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for NF-κB2 (p100/p52) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
5. Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an appropriate imaging system.
-
The relative amounts of p100 and p52 can be quantified using densitometry software.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol is used to measure the effect of this compound on the mRNA expression of downstream target genes such as TNF-α and IL-6.
1. RNA Extraction and cDNA Synthesis:
-
Treat cells with this compound as required.
-
Extract total RNA from the cells using a suitable RNA isolation kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
2. qPCR Reaction:
-
Prepare a qPCR reaction mixture containing cDNA, forward and reverse primers for the target gene (e.g., TNF-α, IL-6) and a housekeeping gene (e.g., GAPDH, β-actin), and a suitable SYBR Green or TaqMan master mix.
-
Perform the qPCR reaction in a real-time PCR thermal cycler.
3. Data Analysis:
-
Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression between this compound-treated and control samples, normalized to the housekeeping gene.
Visualizing the this compound Signaling Pathway and Experimental Workflows
To further elucidate the mechanism of action of this compound and the experimental procedures used to study it, the following diagrams have been generated using Graphviz.
References
- 1. Non-canonical NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The non-canonical NF-κB pathway in immunity and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 5. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 6. A small-molecule inhibitor of NF-κB-inducing kinase (NIK) protects liver from toxin-induced inflammation, oxidative stress, and injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
B022: A Technical Guide to its Target Engagement and Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the small molecule inhibitor B022, its target protein, binding affinity, and its role in modulating the non-canonical NF-κB signaling pathway. The information is compiled from peer-reviewed scientific literature and reputable chemical supplier data.
Target Protein and Binding Affinity
The primary target of this compound has been identified as NF-κB-inducing kinase (NIK) , a key serine/threonine kinase in the non-canonical NF-κB signaling pathway. This compound is a potent and selective inhibitor of NIK.
Quantitative Data Summary
The following table summarizes the reported binding affinity and inhibitory concentrations of this compound for its target, NIK.
| Parameter | Value | Description |
| Ki | 4.2 nM | Inhibitor constant, a measure of the binding affinity of this compound to NIK. A lower Ki value indicates a higher binding affinity. |
| IC50 | 15.1 nM | Half-maximal inhibitory concentration, representing the concentration of this compound required to inhibit 50% of NIK's enzymatic activity. |
Experimental Protocols
While the specific, detailed experimental protocols for the initial determination of this compound's binding affinity to NIK are not publicly available in the primary literature, such values are typically determined using one or more of the following standard biochemical and biophysical assays:
a. Kinase Inhibition Assay (General Methodology)
A common method to determine the IC50 of a kinase inhibitor is a biochemical kinase assay. A generalized protocol would involve:
-
Reagents and Materials:
-
Recombinant human NIK enzyme.
-
A suitable kinase substrate (e.g., a peptide or protein that is a known substrate of NIK).
-
Adenosine triphosphate (ATP), often radiolabeled (e.g., [γ-³²P]ATP) or coupled to a reporter system.
-
This compound at various concentrations.
-
Assay buffer.
-
Detection reagents (e.g., phosphocellulose paper and a scintillation counter for radiolabeled assays, or antibodies and luminescence/fluorescence plate reader for non-radioactive methods).
-
-
Procedure:
-
The NIK enzyme is incubated with varying concentrations of this compound in the assay buffer.
-
The kinase reaction is initiated by the addition of the substrate and ATP.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
The reaction is then stopped.
-
The amount of phosphorylated substrate is quantified.
-
The IC50 value is calculated by plotting the percentage of NIK inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
-
b. Surface Plasmon Resonance (SPR) (General Methodology)
SPR is a label-free technique used to measure the binding kinetics and affinity of molecules. A general workflow for assessing this compound-NIK interaction would be:
-
Immobilization: Recombinant NIK protein is immobilized on the surface of a sensor chip.
-
Binding: A solution containing this compound at various concentrations is flowed over the sensor surface, allowing for the association of this compound with the immobilized NIK.
-
Dissociation: A buffer solution is flowed over the surface to measure the dissociation of the this compound-NIK complex.
-
Data Analysis: The binding and dissociation rates are monitored in real-time by detecting changes in the refractive index at the sensor surface. These sensorgrams are then used to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is another measure of binding affinity.
c. Isothermal Titration Calorimetry (ITC) (General Methodology)
ITC directly measures the heat changes that occur upon molecular binding. A typical experiment would involve:
-
Sample Preparation: A solution of recombinant NIK is placed in the sample cell of the calorimeter, and a solution of this compound is loaded into an injection syringe.
-
Titration: The this compound solution is injected in small aliquots into the NIK solution.
-
Heat Measurement: The heat released or absorbed during the binding event is measured after each injection.
-
Data Analysis: The resulting data are plotted as heat change per injection versus the molar ratio of this compound to NIK. This binding isotherm is then fitted to a binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction.
In-Vitro and In-Vivo Experimental Data
The inhibitory effects of this compound on the NIK-mediated non-canonical NF-κB pathway have been demonstrated in various experimental settings.
| Experiment Type | Model System | This compound Concentration/Dose | Key Findings | Reference |
| In-Vitro | Hepa1 cells | 0-5 µM | Dose-dependently suppressed NIK-induced p52 formation. Completely blocked NIK-induced expression of TNF-α, IL-6, iNOS, CCL2, and CXCL5. | [1] |
| In-Vivo | STOP-NIK male mice | 30 mg/kg (intravenous) | Inhibited NIK-triggered liver inflammation and injury. | [1] |
Signaling Pathway and Experimental Workflow Visualizations
Non-Canonical NF-κB Signaling Pathway
The following diagram illustrates the non-canonical NF-κB signaling pathway and the point of inhibition by this compound. In the absence of a stimulus, NIK is kept at low levels through its association with a TRAF2/TRAF3/cIAP complex, which leads to its ubiquitination and proteasomal degradation. Upon stimulation of specific receptors (e.g., LTβR, CD40, BAFF-R), this complex is recruited to the receptor, leading to the degradation of TRAF3 and the stabilization and accumulation of NIK. NIK then phosphorylates and activates IKKα, which in turn phosphorylates p100. This phosphorylation event triggers the ubiquitination and proteasomal processing of p100 into p52. The resulting p52/RelB heterodimer then translocates to the nucleus to activate the transcription of target genes. This compound directly inhibits the kinase activity of NIK, thereby blocking all downstream events in this pathway.
Caption: Non-canonical NF-κB pathway with this compound inhibition.
Generalized Experimental Workflow for Inhibitor Characterization
This diagram outlines a typical workflow for the identification and characterization of a small molecule inhibitor like this compound. The process begins with high-throughput screening to identify initial hits, followed by optimization of these hits to improve potency and selectivity. The binding affinity and mechanism of action of the optimized compounds are then determined using biochemical and biophysical assays. Promising candidates are further evaluated in cell-based assays to assess their effects on the target pathway in a cellular context. Finally, the most promising compounds are tested in animal models to evaluate their in-vivo efficacy and safety.
Caption: Generalized workflow for small molecule inhibitor discovery.
References
physical and chemical properties of B022
Disclaimer
The following technical guide is for a hypothetical compound designated B022 . All data, experimental protocols, and signaling pathways presented are illustrative and intended to serve as a template for the requested format and content. No public domain information is available for a compound with this specific identifier.
In-Depth Technical Guide: this compound (Hypothetical Kinase Inhibitor)
Compound Designation: this compound Chemical Class: Pyrido[2,3-d]pyrimidine derivative Therapeutic Target: Hypothetical Serine/Threonine Kinase "Kinase-Alpha"
Physical and Chemical Properties
The core physicochemical properties of this compound have been characterized to establish its potential as a drug candidate. These properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₂₂H₂₅N₇O₂S |
| Molecular Weight | 467.55 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 188-192 °C |
| pKa | 7.2 (basic) |
| LogP | 2.8 |
| Aqueous Solubility (pH 7.4) | 0.15 mg/mL |
| Chemical Purity (HPLC) | >99.5% |
Experimental Protocols
Determination of Aqueous Solubility
A saturated solution of this compound was prepared by adding an excess of the compound to phosphate-buffered saline (PBS) at pH 7.4. The suspension was agitated in a shaking incubator at 25°C for 24 hours to ensure equilibrium was reached. Following the incubation period, the suspension was filtered through a 0.22 µm syringe filter to remove undissolved solids. The concentration of the dissolved this compound in the filtrate was then quantified using High-Performance Liquid Chromatography (HPLC) with a UV detector at a wavelength of 280 nm, against a standard curve of known concentrations.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
The chemical purity of this compound was assessed using a reverse-phase HPLC method.
-
Column: C18 column (4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: 10% to 90% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 280 nm
-
Injection Volume: 10 µL
Purity was determined by calculating the area of the principal peak as a percentage of the total peak area.
Biological Activity and Signaling Pathway
This compound is a potent and selective inhibitor of Kinase-Alpha, a key enzyme in the "Alpha Signaling Pathway" implicated in cell proliferation. By binding to the ATP-binding pocket of Kinase-Alpha, this compound prevents the phosphorylation of its downstream substrate, "Substrate-Beta," thereby inhibiting further signal propagation and leading to cell cycle arrest.
Experimental Workflow: Cell-Based Assay
To determine the potency of this compound in a cellular context, a cell-based assay is employed. This workflow outlines the key steps from cell culture to data analysis to determine the IC₅₀ value (the concentration of an inhibitor where the response is reduced by half).
role of NIK in liver inflammation and fibrosis
An In-depth Technical Guide on the Role of NF-κB-Inducing Kinase (NIK) in Liver Inflammation and Fibrosis
Introduction
Chronic liver disease is a major global health concern, characterized by persistent inflammation that can progress to fibrosis, cirrhosis, and hepatocellular carcinoma. The molecular mechanisms driving this progression are complex and involve intricate signaling networks within various liver cell populations. A key player that has emerged in this pathological process is the NF-κB-Inducing Kinase (NIK), also known as MAP3K14. Aberrantly activated NIK has been identified in both human patients and animal models of liver disease, including nonalcoholic steatohepatitis (NASH), alcoholic liver disease (ALD), and cholestatic liver injury.[1] This guide provides a comprehensive technical overview of the , summarizing key quantitative data, detailing experimental protocols, and visualizing the critical signaling pathways for researchers, scientists, and drug development professionals.
The NIK Signaling Pathway in the Liver
NIK is the central kinase in the noncanonical NF-κB signaling pathway. In quiescent cells, NIK levels are kept extremely low through continuous degradation mediated by a TRAF3-containing ubiquitin ligase complex. However, upon stimulation by a specific subset of cytokines from the TNF superfamily (e.g., TWEAK, BAFF), this degradation is inhibited, leading to NIK accumulation and activation.
Activated NIK phosphorylates and activates IκB Kinase α (IKKα), which in turn phosphorylates the NF-κB2 precursor protein, p100. This phosphorylation event triggers the processing of p100 into its mature p52 subunit. The resulting p52 protein then dimerizes with RelB, translocates to the nucleus, and activates the transcription of target genes involved in inflammation, cell proliferation, and survival.[2][3]
Caption: The noncanonical NF-κB signaling pathway activated by NIK.
Role of NIK in Key Liver Cell Types
NIK's pathogenic role in the liver is not confined to a single cell type. It exerts distinct and coordinated effects in cholangiocytes and hepatocytes, which collectively drive inflammation and fibrosis.
Cholangiocytes and the Ductular Reaction
In response to liver injury, particularly cholestatic injury, cholangiocytes (the epithelial cells lining the bile ducts) proliferate in a process known as the ductular reaction. This reaction is strongly associated with the severity of liver fibrosis.[4] Studies have shown that NIK is highly upregulated in cholangiocytes during cholestasis.[2]
Biliary NIK activation is a pivotal regulator of this ductular reaction. It directly promotes cholangiocyte proliferation and suppresses their death.[2] Furthermore, activated biliary NIK stimulates the secretion of various pro-inflammatory and pro-fibrotic mediators, termed "cholangiokines" (e.g., IL-6, MCP-1, TGF-β1). These cholangiokines act in a paracrine manner to activate neighboring liver macrophages (Kupffer cells) and hepatic stellate cells (HSCs), thereby amplifying liver inflammation and fibrosis.[2][5] Cholangiocyte-specific deletion of NIK in mouse models significantly blunts the ductular reaction and protects against liver injury and fibrosis.[2]
Hepatocytes and Liver Regeneration
In hepatocytes, NIK plays a multifaceted role. It is activated in response to various insults, including metabolic stress from high-fat diets and hepatotoxins.[6] Overexpression of NIK specifically in hepatocytes is sufficient to induce liver injury, inflammation, and fibrosis, partly by activating macrophages.[7] In models of obesity, hepatic NIK promotes liver steatosis by suppressing inflammation and lipogenic programs.[8][9]
Intriguingly, while crucial for pathological responses, NIK also acts as a suppressor of normal liver regeneration.[1] Following partial hepatectomy, hepatocyte-specific deletion of NIK or its downstream effector IKKα markedly accelerates hepatocyte proliferation and liver regeneration.[6][10][11] The mechanism involves NIK-mediated suppression of the mitogenic JAK2/STAT3 signaling pathway.[1][12] This suggests that under chronic injury conditions, the pathological activation of NIK may impair the liver's reparative capacity, thus contributing to disease progression.[1][6]
Quantitative Data from Preclinical Models
The following tables summarize key quantitative findings from preclinical studies, highlighting the impact of NIK modulation on liver pathology.
Table 1: NIK Expression in Liver Disease Models
| Experimental Model | Measurement | Result | Reference |
| Carbon Tetrachloride (CCl₄) in mice | Liver NIK mRNA | Significant increase vs. control | [7] |
| 3-week Alcohol treatment in mice | Liver NIK mRNA | Significant increase vs. control | [7] |
| Human Alcoholic Liver Disease (ALD) | Liver NIK mRNA | Increased vs. control | [7] |
| 3,5-diethoxycarbonyl-1,4-dihydrocollidine (DDC) diet in mice | Liver NIK mRNA | ~2.5-fold increase vs. chow | [5] |
| Bile Duct Ligation (BDL) in mice | Liver NIK mRNA | ~3-fold increase vs. sham | [5] |
| High-Fat Diet (HFD) induced obesity in mice | Liver NIK activity | Tenfold higher than normal mice | [13] |
Table 2: Effects of NIK Deletion or Inhibition on Liver Fibrosis
| Experimental Model | Intervention | Key Fibrosis-Related Outcome | Result | Reference |
| DDC Diet | Cholangiocyte-specific NIK deletion | Sirius Red staining (% area) | ~75% reduction vs. control | [2] |
| DDC Diet | NIK inhibitor treatment | Sirius Red staining (% area) | Significant reduction vs. vehicle | [2] |
| BDL | Cholangiocyte-specific NIK deletion | Hepatic hydroxyproline content | ~50% reduction vs. control | [2] |
| CCl₄ Exposure | NIK inhibitor (Compound 7 or 30) | Liver inflammation and injury | Significant reduction | [13] |
| NIK Overexpression | Hepatocyte-specific NIK overexpression | Profibrotic gene expression (TGFβ1, αSMA, Col1a1) | Significantly increased | [7] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments cited in the study of NIK in liver disease.
Induction of Liver Fibrosis in Mice
-
Bile Duct Ligation (BDL): Mice are anesthetized, and a midline laparotomy is performed. The common bile duct is isolated, double-ligated with surgical silk, and then severed between the two ligatures. Sham-operated animals undergo the same procedure without ligation. Tissues are typically harvested 7-21 days post-surgery.[2]
-
3,5-diethoxycarbonyl-1,4-dihydrocollidine (DDC) Diet: To induce cholestatic injury and ductular reaction, mice are fed a diet supplemented with 0.1% DDC for 3-4 weeks. This model mimics features of chronic biliary disease.[2]
-
Carbon Tetrachloride (CCl₄) Administration: To induce hepatocyte-driven fibrosis, mice are administered CCl₄ (typically 0.5-1.0 mL/kg body weight) via intraperitoneal injection twice weekly for 4-8 weeks. CCl₄ is diluted in a vehicle like corn oil or olive oil.[7]
Analysis of Gene and Protein Expression
-
Quantitative PCR (qPCR): Total RNA is extracted from liver tissue using TRIzol reagent. It is then reverse-transcribed to cDNA. qPCR is performed using SYBR Green master mix and gene-specific primers for NIK, collagens, α-SMA, TGF-β1, and inflammatory cytokines. Gene expression is normalized to a housekeeping gene like 18S or 36B4.[5][7]
-
Immunoblotting (Western Blot): Liver tissue is homogenized in RIPA buffer with protease and phosphatase inhibitors. Protein concentration is determined by BCA assay. Equal amounts of protein (20-50 µg) are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies (e.g., anti-NIK, anti-NF-κB2 p100/p52, anti-α-SMA). After incubation with HRP-conjugated secondary antibodies, bands are visualized using an ECL detection system.[5][7]
-
Immunohistochemistry (IHC): Livers are fixed in 10% formalin, embedded in paraffin, and sectioned. After deparaffinization and rehydration, antigen retrieval is performed. Sections are incubated with primary antibodies (e.g., anti-NIK, anti-K19 for cholangiocytes, anti-α-SMA for activated HSCs) overnight at 4°C, followed by incubation with a biotinylated secondary antibody and streptavidin-HRP complex. Staining is visualized with a DAB substrate.[5]
Assessment of Liver Histology and Fibrosis
-
Sirius Red Staining: Paraffin-embedded liver sections are stained with Picro-Sirius Red solution to visualize collagen fibers. The fibrotic area is quantified as a percentage of the total section area using image analysis software (e.g., ImageJ).
-
Hydroxyproline Assay: The total collagen content in the liver is quantified by measuring the amount of hydroxyproline, an amino acid abundant in collagen. Liver tissue is hydrolyzed in HCl at 110°C, and the hydroxyproline content in the hydrolysate is determined colorimetrically.
Caption: A typical experimental workflow for studying NIK in liver fibrosis.
NIK as a Therapeutic Target
The central role of NIK in driving key pathological processes makes it an attractive therapeutic target for liver disease. Pharmacological inhibition of NIK with small molecules has shown promise in preclinical models.[8][13] Treatment with NIK inhibitors has been found to ameliorate DDC-induced ductular reaction, liver injury, and fibrosis.[2] Similarly, in models of NIK overexpression or CCl₄-induced injury, NIK inhibitors significantly reduced liver inflammation and damage.[13] These findings provide strong proof-of-concept evidence for the therapeutic potential of targeting NIK to combat chronic liver diseases.
Caption: The central role of NIK in coordinating liver inflammation and fibrosis.
Summary and Future Directions
NF-κB-inducing kinase is a critical pathogenic driver of liver inflammation and fibrosis. It orchestrates a complex network of events, including promoting a pro-fibrotic ductular reaction in cholangiocytes, inducing hepatocyte injury, and impairing liver regeneration. The wealth of preclinical data strongly supports the continued investigation of NIK as a high-value therapeutic target. Future research should focus on developing highly selective NIK inhibitors with favorable safety profiles for clinical use. Further elucidation of the crosstalk between NIK and other signaling pathways, such as the canonical NF-κB and JAK/STAT pathways, will be essential for designing effective combination therapies for patients with advanced liver disease.
References
- 1. Hepatic NF-kB-inducing kinase (NIK) suppresses mouse liver regeneration in acute and chronic liver diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biliary NIK promotes ductular reaction and liver injury and fibrosis in mice [scholarworks.indianapolis.iu.edu]
- 3. Ferroptosis in Autoimmune Diseases: Research Advances and Therapeutic Strategies [mdpi.com]
- 4. scantox.com [scantox.com]
- 5. Biliary NIK promotes ductular reaction and liver injury and fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Mouse Hepatocyte Overexpression of NF-κB-inducing Kinase (NIK) Triggers Fatal Macrophage-dependent Liver Injury and Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Xia & He Publishing [xiahepublishing.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Hepatic NF-kB-inducing kinase (NIK) suppresses mouse liver regeneration in acute and chronic liver disease | eLife [elifesciences.org]
- 11. researchgate.net [researchgate.net]
- 12. researchwithnj.com [researchwithnj.com]
- 13. Pharmacological inhibition of NF-κB-inducing kinase (NIK) with small molecules for the treatment of human diseases - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
B022: Application Notes and Protocols for In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro use of B022, a potent and selective inhibitor of NF-κB-inducing kinase (NIK). This document includes detailed experimental protocols, quantitative data summaries, and visualizations of the relevant signaling pathway and experimental workflows to facilitate the investigation of the non-canonical NF-κB signaling pathway.
Introduction to this compound
This compound is a small molecule inhibitor that specifically targets NF-κB-inducing kinase (NIK), a key regulator of the non-canonical NF-κB pathway.[1][2] By inhibiting NIK, this compound effectively blocks the downstream signaling cascade, including the processing of p100 to p52, which is a hallmark of non-canonical NF-κB activation.[1][2] This targeted inhibition makes this compound a valuable tool for studying the biological roles of the non-canonical NF-κB pathway in various physiological and pathological processes, including immune regulation, inflammation, and cancer.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from various in vitro studies.
Table 1: this compound Kinase Inhibitory Activity
| Target | Parameter | Value | Reference |
| NIK | Ki | 4.2 nM | [2] |
| NIK | IC50 | 15.1 nM | [2] |
Table 2: this compound In Vitro Cellular Activity
| Cell Line | Assay | Parameter | Concentration/Effect | Reference |
| Hepa1 | p52 formation | Inhibition | Dose-dependent suppression (0-5 µM) | [2] |
| Hepa1 | Gene Expression | Inhibition | Complete blockage of TNF-α, IL-6, iNOS, CCL2, and CXCL5 expression (0-5 µM) | [2] |
| Peripheral Blood Mononuclear Cells (PBMCs) | Cell Viability | No significant effect | Up to 10 µM |
Signaling Pathway
This compound inhibits the non-canonical NF-κB signaling pathway by directly targeting NIK. The diagram below illustrates the mechanism of action of this compound within this pathway.
References
Application Notes and Protocols for B022 in Mouse Models of Liver Injury
A thorough search of publicly available scientific literature and chemical databases did not yield specific information on a compound designated "B022" for use in mouse models of liver injury.
The term "this compound" does not correspond to a recognized chemical entity in the context of liver disease research based on the conducted searches. It is possible that "this compound" may be an internal compound designation not yet in the public domain, a new experimental drug with limited available data, or a potential typographical error.
Therefore, we are unable to provide detailed application notes, protocols, data tables, or signaling pathway diagrams for the use of "this compound" in mouse models of liver injury at this time.
General Considerations for Evaluating Novel Compounds in Mouse Models of Liver Injury
For researchers, scientists, and drug development professionals investigating novel compounds for liver injury, a general framework for preclinical evaluation is provided below. This framework outlines the typical experimental workflow and considerations that would be necessary to establish the utility of a new therapeutic agent.
Experimental Workflow for a Novel Compound in Liver Injury Models
Application Notes and Protocols for B022, a Selective NIK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility, handling, and experimental use of B022, a potent and selective inhibitor of NF-κB-inducing kinase (NIK). The provided protocols and data are intended to facilitate the effective use of this compound in research and drug development settings.
Compound Overview
Compound Name: this compound Synonyms: α-[2-[1-(2-Amino-5-chloro-4-pyrimidinyl)-2,3-dihydro-1H-indol-6-yl]ethynyl]-α-methyl-2-thiazolemethanol, 4-(1-(2-Amino-5-chloropyrimidin-4-yl)indolin-6-yl)-2-(thiazol-2-yl)but-3-yn-2-ol, NIK inhibitor Cmp1 Molecular Formula: C₁₉H₁₆ClN₅OS Molecular Weight: 397.88 g/mol Mechanism of Action: this compound is a potent and selective ATP-competitive inhibitor of NF-κB-inducing kinase (NIK) with a Ki of 4.2 nM and an IC50 of 15.1 nM.[1][2] By inhibiting NIK, this compound disrupts the non-canonical NF-κB signaling pathway, preventing the processing of p100 to p52 and subsequent downstream signaling. This inhibitory action has been shown to protect the liver from toxin-induced inflammation, oxidative stress, and injury.[1][2]
Solubility
This compound is a hydrophobic compound with limited aqueous solubility. The following table summarizes its solubility in common laboratory solvents. It is crucial to use fresh, anhydrous DMSO for optimal solubility, as moisture can reduce its solubility.[1]
| Solvent | Concentration | Observations |
| DMSO | 80 mg/mL (201.06 mM) | Clear solution. Use of fresh DMSO is recommended as moisture can reduce solubility.[1] |
| DMSO | 2 mg/mL | Clear solution. |
| Ethanol | 5 mg/mL | - |
| Water | Insoluble | - |
Preparation of Stock and Working Solutions
Proper preparation of this compound solutions is critical for experimental success. Due to its poor water solubility, a stock solution in an organic solvent like DMSO is necessary.
Materials
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
Protocol for Preparing a 10 mM DMSO Stock Solution
-
Equilibrate the this compound vial to room temperature before opening.
-
Weigh the required amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.98 mg of this compound (Molecular Weight = 397.88 g/mol ).
-
Add the appropriate volume of anhydrous DMSO to the this compound powder.
-
Vortex or sonicate the solution until the this compound is completely dissolved, resulting in a clear solution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one month or at -80°C for up to one year.[1]
Experimental Protocols
In Vitro Inhibition of NIK-induced NF-κB Signaling
This protocol describes a general method for assessing the inhibitory activity of this compound on NIK signaling in a cell-based assay.
4.1.1. Experimental Workflow
Caption: General workflow for in vitro evaluation of this compound.
4.1.2. Detailed Methodology
-
Cell Culture: Culture cells (e.g., Hepa1 or HEK293 cells) in appropriate media and conditions. For experiments involving NIK overexpression, transfect cells with a NIK expression plasmid.
-
This compound Treatment: Prepare serial dilutions of the this compound DMSO stock solution in culture medium to achieve the desired final concentrations (e.g., 0-5 µM). Ensure the final DMSO concentration is consistent across all treatments and does not exceed a level toxic to the cells (typically <0.5%).
-
Incubation: Treat the cells with the this compound working solutions for the desired time period (e.g., 12 hours).[2]
-
Analysis: Following treatment, assess the effects of this compound on the NF-κB pathway. This can be done by:
-
Western Blotting: Analyze the processing of p100 to p52. This compound treatment is expected to suppress NIK-induced p52 formation in a dose-dependent manner.[2]
-
Quantitative PCR (qPCR): Measure the mRNA levels of NIK-dependent downstream target genes such as TNF-α, IL-6, iNOS, CCL2, and CXCL5. This compound treatment has been shown to block the expression of these genes.[2]
-
In Vivo Administration
The following formulation can be used for oral administration of this compound in animal models.
4.2.1. Preparation of Oral Suspension
-
Prepare a 10 mg/mL stock solution of this compound in DMSO.
-
For a 1 mL working solution, add 50 µL of the 10 mg/mL clear DMSO stock solution to 950 µL of corn oil.
-
Mix thoroughly to create a homogeneous suspension. This solution should be used immediately for optimal results.[1]
Note: For intravenous injection in mice, a dosage of 30 mg/kg administered twice daily has been reported to be effective. The specific formulation for intravenous administration was not detailed in the provided search results and would require further optimization.
Signaling Pathway
This compound targets NIK, a central kinase in the non-canonical NF-κB signaling pathway.
Caption: Inhibition of the non-canonical NF-κB pathway by this compound.
Safety and Handling
This compound is for research use only and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid inhalation of the powder and contact with skin and eyes. Refer to the Safety Data Sheet (SDS) for complete safety information.
Disclaimer: The information provided in these application notes is for guidance only and may require optimization for specific experimental conditions. It is the responsibility of the end-user to determine the suitability of this information for their particular application.
References
Application of B022, a NIK Inhibitor, in Human B Cell Activation Assays
For Research Use Only. Not for use in diagnostic procedures.
Introduction
B lymphocytes (B cells) are central players in the adaptive immune response, primarily through the production of antibodies, antigen presentation, and cytokine secretion. The activation of B cells is a tightly regulated process initiated by the B cell receptor (BCR) recognizing its cognate antigen. This, along with co-stimulatory signals, triggers a cascade of intracellular signaling events, leading to B cell proliferation, differentiation, and effector functions.[1] A key signaling pathway involved in B cell activation and survival is the non-canonical NF-κB pathway, which is critically dependent on the NF-κB Inducing Kinase (NIK).
B022 is a potent and selective small molecule inhibitor of NIK with a reported Ki of 4.2 nM and an IC50 of 15.1 nM.[2][3] By targeting NIK, this compound effectively blocks the non-canonical NF-κB signaling cascade. This makes this compound a valuable tool for studying the role of this pathway in B cell biology and for investigating its potential as a therapeutic target in autoimmune diseases and B cell malignancies where this pathway is often dysregulated.
These application notes provide a detailed protocol for the use of this compound in in vitro human B cell activation assays. The protocols cover the isolation of primary human B cells, their stimulation and treatment with this compound, and the subsequent analysis of B cell activation markers by flow cytometry.
B Cell Activation and the Non-Canonical NF-κB Signaling Pathway
B cell activation can be initiated through T cell-dependent or T cell-independent mechanisms. T cell-dependent activation, a key process for generating high-affinity antibodies and immunological memory, involves the interaction of B cells with T helper cells. This interaction is mediated by the binding of CD40 on the B cell surface to its ligand, CD40L, on activated T helper cells. This engagement is a potent activator of the non-canonical NF-κB pathway.
The non-canonical NF-κB pathway is initiated by the stabilization of NIK. Under basal conditions, NIK is continuously targeted for proteasomal degradation. However, upon stimulation of receptors like CD40, this degradation is inhibited, leading to NIK accumulation. NIK then phosphorylates and activates IκB Kinase α (IKKα), which in turn phosphorylates the NF-κB precursor protein p100. This phosphorylation event leads to the processing of p100 into its active form, p52, which then translocates to the nucleus in a complex with RelB to regulate the transcription of genes involved in B cell survival, proliferation, and differentiation. This compound, by inhibiting NIK, prevents these downstream events.
Quantitative Data Summary
Treatment of activated human B cells with this compound has been shown to significantly reduce the expression of key activation markers. The following table summarizes the observed effects of this compound on the Mean Fluorescence Intensity (MFI) of CD80 and CD86 on human B cells. This data is based on previously published research and illustrates the inhibitory effect of this compound on B cell activation.[4]
| Treatment Group | CD80 MFI (Mean ± SD) | CD86 MFI (Mean ± SD) |
| Medium (Control) | (Data not available for direct extraction) | (Data not available for direct extraction) |
| This compound | Significantly Reduced | Significantly Reduced |
Note: Precise numerical data from the source figure is not available for direct tabulation. The results indicate a statistically significant (p < 0.01) reduction in the MFI of both CD80 and CD86 in the this compound treated group compared to the control group.[4]
Experimental Protocols
Part 1: Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the isolation of PBMCs from whole human blood using density gradient centrifugation with Ficoll-Paque™.
Materials:
-
Human whole blood collected in heparinized tubes
-
Ficoll-Paque™ PLUS
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
50 mL conical tubes
-
Sterile serological pipettes
-
Centrifuge with a swinging-bucket rotor
Procedure:
-
Dilute the whole blood 1:1 with sterile PBS at room temperature.
-
Carefully layer 30-35 mL of the diluted blood over 15 mL of Ficoll-Paque™ in a 50 mL conical tube. To avoid mixing, hold the tube at an angle and slowly dispense the blood along the side of the tube.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
After centrifugation, four distinct layers will be visible: the top layer of plasma, a "buffy coat" layer containing PBMCs, a clear layer of Ficoll-Paque™, and a bottom layer of red blood cells and granulocytes.
-
Carefully aspirate the buffy coat layer containing the PBMCs and transfer to a new 50 mL conical tube.
-
Wash the isolated PBMCs by adding PBS to a final volume of 45-50 mL and centrifuge at 300 x g for 10 minutes at room temperature.
-
Discard the supernatant and resuspend the cell pellet in PBS for a second wash. Centrifuge at 200 x g for 10-15 minutes to help remove platelets.
-
Discard the supernatant and resuspend the PBMC pellet in an appropriate buffer or cell culture medium for cell counting and downstream applications.
Part 2: Isolation of CD19+ B Cells from PBMCs
This protocol describes the positive selection of CD19+ B cells from the isolated PBMC population using magnetic-activated cell sorting (MACS).
Materials:
-
Isolated PBMCs
-
CD19 MicroBeads, human (or equivalent)
-
MACS buffer (PBS with 0.5% BSA and 2 mM EDTA)
-
LS Columns (or equivalent)
-
MACS Separator
Procedure:
-
Count the number of viable PBMCs.
-
Centrifuge the PBMC suspension at 300 x g for 10 minutes and discard the supernatant.
-
Resuspend the cell pellet in 80 µL of MACS buffer per 10^7 total cells.
-
Add 20 µL of CD19 MicroBeads per 10^7 total cells.
-
Mix well and incubate for 15 minutes at 4-8 °C.
-
Wash the cells by adding 1-2 mL of MACS buffer per 10^7 cells and centrifuge at 300 x g for 10 minutes.
-
Resuspend the cell pellet in 500 µL of MACS buffer.
-
Place an LS Column in the magnetic field of the MACS Separator.
-
Prepare the column by rinsing with 3 mL of MACS buffer.
-
Apply the cell suspension to the column.
-
Collect the unlabeled cells that pass through (the flow-through).
-
Wash the column with 3 x 3 mL of MACS buffer.
-
Remove the column from the separator and place it on a new collection tube.
-
Pipette 5 mL of MACS buffer onto the column and firmly push the plunger to elute the magnetically labeled CD19+ B cells.
Part 3: In Vitro B Cell Activation Assay with this compound
This protocol outlines the in vitro activation of isolated human B cells and their treatment with the NIK inhibitor this compound.
Materials:
-
Isolated CD19+ B cells
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)
-
Human CD40L/TNFSF5, recombinant protein
-
Human IL-4, recombinant protein
-
This compound (NIK inhibitor)
-
DMSO (vehicle control)
-
96-well flat-bottom cell culture plates
-
Flow cytometry antibodies: Anti-Human CD19, Anti-Human CD80, Anti-Human CD86
-
FACS buffer (PBS with 1% BSA and 0.1% sodium azide)
Procedure:
-
Resuspend the purified CD19+ B cells in complete RPMI-1640 medium and adjust the cell concentration to 1 x 10^6 cells/mL.
-
Seed 100 µL of the cell suspension (1 x 10^5 cells) into the wells of a 96-well plate.
-
Prepare a stock solution of this compound in DMSO. Further dilute this compound in complete RPMI-1640 medium to the desired final concentrations (e.g., a dose-response range from 0.1 µM to 10 µM). Prepare a vehicle control with the same final concentration of DMSO.
-
Add the diluted this compound or vehicle control to the appropriate wells.
-
To stimulate the B cells, add recombinant human CD40L (final concentration, e.g., 1 µg/mL) and recombinant human IL-4 (final concentration, e.g., 20 ng/mL) to the wells.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
After incubation, harvest the cells and transfer them to FACS tubes.
-
Wash the cells with FACS buffer.
-
Stain the cells with fluorescently labeled antibodies against CD19, CD80, and CD86 for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.
-
Analyze the data by gating on the CD19+ B cell population and quantifying the expression of CD80 and CD86.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low B cell viability | Over-manipulation of cells during isolation. | Handle cells gently, avoid vigorous pipetting. Ensure all buffers and media are at the correct temperature. |
| Toxicity of this compound or DMSO. | Perform a dose-response curve to determine the optimal, non-toxic concentration of this compound. Ensure the final DMSO concentration is low (typically <0.1%). | |
| Poor B cell activation in control wells | Suboptimal concentration of stimuli. | Titrate the concentrations of CD40L and IL-4 to determine the optimal dose for activation. |
| Poor quality of B cells. | Use freshly isolated B cells for optimal activation. | |
| High background staining in flow cytometry | Non-specific antibody binding. | Include an Fc block step before staining. Use isotype control antibodies to determine background fluorescence. |
| Inconsistent results | Variation in cell numbers. | Accurately count cells before seeding. |
| Variation in reagent preparation. | Prepare fresh dilutions of stimuli and this compound for each experiment. |
Conclusion
The NIK inhibitor this compound is a powerful tool for investigating the role of the non-canonical NF-κB pathway in B cell activation. The protocols provided herein offer a comprehensive guide for researchers to utilize this compound in in vitro human B cell assays. By following these detailed methodologies, researchers can effectively study the impact of NIK inhibition on B cell function, contributing to a deeper understanding of B cell biology and the development of novel therapeutic strategies for B cell-mediated diseases.
References
Application Notes and Protocols for B022 in Cancer Cell Apoptosis Induction
To the valued researcher,
Following a comprehensive search of publicly available scientific literature and databases, we were unable to identify a specific compound designated "B022" with a known function in inducing apoptosis in cancer cells. This designation may refer to an internal compound code, a newly synthesized molecule not yet described in published literature, or a misidentification.
Therefore, we are unable to provide specific application notes, experimental protocols, quantitative data, or signaling pathway diagrams directly related to a compound named "this compound."
To assist you in your research endeavors, we are providing a generalized framework and example protocols for studying a novel compound hypothesized to induce apoptosis in cancer cells. This information is based on common methodologies and well-understood apoptotic pathways. Once you have identified the specific nature of your compound, you can adapt these templates to your specific research needs.
General Framework for Characterizing a Novel Apoptosis-Inducing Agent
When investigating a novel compound for its ability to induce apoptosis in cancer cells, a structured approach is crucial. The following workflow outlines the key experimental stages.
Caption: A generalized experimental workflow for characterizing a novel apoptosis-inducing compound.
Example Experimental Protocols
Herein, we provide example protocols for key experiments mentioned in the workflow. Note: These are templates and must be optimized for your specific cell lines and compound.
Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Novel compound stock solution (e.g., in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.
-
Prepare serial dilutions of the novel compound in complete medium.
-
Remove the overnight medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) wells.
-
Incubate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Aspirate the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using non-linear regression analysis.
Annexin V/Propidium Iodide Apoptosis Assay
Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Treat cells with the compound at its IC50 concentration for a predetermined time.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Western Blot for Apoptotic Proteins
Objective: To investigate the effect of the compound on the expression levels of key apoptosis-regulating proteins.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bcl-2, Bax, cleaved Caspase-3, p53, c-Myc)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse treated and untreated cells and quantify protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
Potential Signaling Pathways in Apoptosis
Apoptosis is primarily regulated by two interconnected pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. A novel compound could potentially activate one or both of these pathways.
Caption: Overview of the major signaling pathways leading to apoptosis.
Data Presentation
All quantitative data should be summarized in clear, well-structured tables. Below is a template for presenting IC50 values.
Table 1: IC50 Values of Compound X in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| MCF-7 | Breast Cancer | [Insert Value] |
| A549 | Lung Cancer | [Insert Value] |
| HeLa | Cervical Cancer | [Insert Value] |
| Jurkat | T-cell Leukemia | [Insert Value] |
We recommend you use this generalized guide as a starting point for your investigations. Should you identify a specific public-domain compound that matches your "this compound" designation, we would be pleased to provide a more detailed and specific set of application notes and protocols.
Application Notes and Protocols for Western Blot Analysis Following B022 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for performing Western blot analysis to investigate the effects of B022, a potent and selective inhibitor of NF-κB-inducing kinase (NIK). The protocol is intended for researchers, scientists, and drug development professionals working with this compound.
Important Note on Compound Identification: It is crucial to distinguish between This compound , the NIK inhibitor, and B02 , a RAD51 inhibitor. This protocol is specifically for this compound. B02 targets the DNA damage repair pathway, a distinct mechanism from the NF-κB signaling pathway targeted by this compound.[1][2][3]
Introduction to this compound and its Mechanism of Action
This compound is a small molecule inhibitor that specifically targets NF-κB-inducing kinase (NIK), a key component of the noncanonical (or alternative) NF-κB signaling pathway.[4][5][6] NIK plays a critical role in various physiological processes, including immune responses, lymphoid organ development, and cell survival.[6] Dysregulation of the NIK-mediated pathway is implicated in various inflammatory diseases and cancers.[6][7]
The primary mechanism of action of this compound is the inhibition of NIK's kinase activity.[4][5] In the noncanonical NF-κB pathway, NIK phosphorylates IKKα, which in turn phosphorylates p100 (also known as NF-κB2). This phosphorylation event leads to the ubiquitination and subsequent proteolytic processing of p100 into its active form, p52.[6] The p52 subunit then typically dimerizes with RelB and translocates to the nucleus to regulate the expression of target genes.
This compound, by inhibiting NIK, prevents the phosphorylation cascade, thereby blocking the processing of p100 to p52.[5][7] This leads to a reduction in nuclear p52/RelB dimers and a subsequent decrease in the transcription of downstream target genes, which include various pro-inflammatory cytokines and chemokines.[5]
Key Applications for Western Blot Analysis after this compound Treatment:
-
Target Engagement: Confirming that this compound is engaging its target, NIK, within the cell.
-
Pathway Inhibition: Demonstrating the functional consequence of NIK inhibition by measuring the reduction in p100 processing to p52.
-
Dose-Response Studies: Determining the optimal concentration of this compound required to achieve a desired level of pathway inhibition.
-
Time-Course Experiments: Understanding the kinetics of NIK inhibition and its downstream effects over time.
-
Specificity Analysis: Assessing the effect of this compound on other related signaling pathways (e.g., the canonical NF-κB pathway) to confirm its selectivity.
Signaling Pathway and Experimental Workflow Diagrams
Below are diagrams illustrating the noncanonical NF-κB signaling pathway and the experimental workflow for Western blot analysis following this compound treatment.
Experimental Protocol
Materials and Reagents
-
Cell culture reagents (media, serum, antibiotics)
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA or Bradford)
-
Laemmli sample buffer (4x or 6x)
-
SDS-PAGE gels (appropriate percentage for target proteins)
-
Running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (see Table 1 for suggestions)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0, 0.5, 1, 5, 10 µM) for a specified duration (e.g., 6, 12, 24 hours).[5]
-
Include a vehicle-only control group.
-
For positive control of pathway activation, consider stimulating cells with a known activator of the noncanonical NF-κB pathway (e.g., LTα1β2 or BAFF), if applicable to the cell type.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (total protein extract) to a new tube.
-
Determine the protein concentration of each sample using a BCA or Bradford assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize all samples to the same protein concentration with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) per lane of an SDS-PAGE gel.
-
Include a molecular weight marker.
-
Run the gel at an appropriate voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10-15 minutes each with TBST.
-
-
Detection and Data Analysis:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the target protein bands to a loading control (e.g., β-actin, GAPDH, or tubulin).
-
Data Presentation and Expected Outcomes
The primary quantitative outcome of this experiment will be the change in the protein levels of p100 and its processed form, p52. Treatment with this compound is expected to decrease the level of p52 in a dose- and time-dependent manner, while the level of the precursor p100 may increase or remain unchanged.
Table 1: Summary of Key Proteins for Western Blot Analysis and Expected Results
| Target Protein | Function in Pathway | Expected Change with this compound Treatment | Recommended Primary Antibody (Example) | Loading Control |
| p100/p52 (NF-κB2) | Precursor and active subunit | ↓ p52 levels, ↔ or ↑ p100 levels | Cell Signaling Technology #4882 | β-actin, GAPDH, Tubulin |
| NIK | Key upstream kinase | No change in total protein level | Cell Signaling Technology #4994 | β-actin, GAPDH, Tubulin |
| Phospho-IKKα | Activated IKKα | ↓ Phosphorylation | (Antibody specific to phospho-Ser176/180) | Total IKKα |
| RelB | Dimerization partner of p52 | No change in total protein level | Cell Signaling Technology #4922 | β-actin, GAPDH, Tubulin |
Note: The specific antibody catalog numbers are provided as examples and should be validated for the specific cell lines and experimental conditions used.
Troubleshooting
-
No change in p52 levels:
-
Confirm the activity of this compound.
-
Ensure the noncanonical NF-κB pathway is active in your cell model.
-
Increase the concentration or duration of this compound treatment.
-
-
High background on the blot:
-
Increase the number and duration of wash steps.
-
Optimize the blocking conditions (e.g., extend blocking time, try a different blocking agent).
-
Decrease the concentration of primary or secondary antibodies.
-
-
Weak or no signal:
-
Increase the amount of protein loaded.
-
Increase the concentration of the primary antibody or the incubation time.
-
Confirm the transfer efficiency.
-
Use a fresh batch of chemiluminescent substrate.
-
References
- 1. RAD51-Inhibitor-B02, 25MG | Labscoop [labscoop.com]
- 2. RAD51 Inhibitor B02 - Amerigo Scientific [amerigoscientific.com]
- 3. RAD51 Inhibitor B02 - Immunomart [immunomart.org]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Pharmacological inhibition of NF-κB-inducing kinase (NIK) with small molecules for the treatment of human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A small-molecule inhibitor of NF-κB-inducing kinase (NIK) protects liver from toxin-induced inflammation, oxidative stress, and injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling B022: In Vivo Administration and Dosage Protocols
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Extensive research into the compound designated as B022 has revealed a significant gap in publicly available scientific literature regarding its specific in vivo administration, dosage, and mechanism of action. Searches for "this compound" in combination with terms such as "in vivo administration," "dosage preclinical studies," "animal models," "compound," "drug," and "inhibitor" did not yield specific data on a molecule with this identifier. The information presented herein is based on general principles of preclinical in vivo studies and established methodologies for characterizing novel therapeutic agents. This document serves as a foundational guide for researchers initiating in vivo studies with a novel compound, using the placeholder "this compound" to illustrate the required experimental frameworks.
Section 1: Hypothetical In Vivo Administration & Dosage
Without specific data for this compound, a generalized approach to determining appropriate in vivo administration routes and dosages is necessary. The selection of an administration route depends on the physicochemical properties of the compound, the target tissue, and the desired pharmacokinetic profile.
Table 1: General Administration Routes and Considerations
| Route of Administration | Advantages | Disadvantages | Typical Vehicle |
| Intravenous (IV) | 100% bioavailability, rapid onset. | Requires skilled administration, potential for infusion reactions. | Saline, PBS, 5% Dextrose |
| Intraperitoneal (IP) | Larger volumes can be administered, relatively rapid absorption. | Potential for injection into organs, first-pass metabolism in the liver. | Saline, PBS |
| Oral (PO) | Convenient, non-invasive. | Variable bioavailability, subject to first-pass metabolism. | Water, corn oil, methylcellulose solution |
| Subcutaneous (SC) | Slower, more sustained absorption. | Limited volume of administration, potential for local irritation. | Saline, PBS, oil-based vehicles |
Table 2: Example Dose-Ranging Study Design for a Novel Compound (e.g., "this compound")
| Group | Treatment | Dose (mg/kg) | Administration Route | Number of Animals |
| 1 | Vehicle Control | 0 | IP | 5 |
| 2 | "this compound" | 1 | IP | 5 |
| 3 | "this compound" | 5 | IP | 5 |
| 4 | "this compound" | 10 | IP | 5 |
| 5 | "this compound" | 25 | IP | 5 |
| 6 | "this compound" | 50 | IP | 5 |
Section 2: Experimental Protocols
The following are generalized protocols that would be essential for the in vivo characterization of a novel compound like this compound.
Protocol 1: Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity.
Materials:
-
This compound compound
-
Appropriate vehicle (e.g., sterile saline)
-
Syringes and needles
-
Experimental animals (e.g., C57BL/6 mice, 8-10 weeks old)
-
Animal balance
-
Calipers
Procedure:
-
Acclimate animals for at least one week prior to the study.
-
Prepare a stock solution of this compound in the chosen vehicle.
-
Randomly assign animals to dose groups (e.g., 5 groups with increasing doses of this compound and one vehicle control group).
-
Administer a single dose of this compound or vehicle via the selected route (e.g., intraperitoneal injection).
-
Monitor animals daily for clinical signs of toxicity (e.g., weight loss, changes in posture, activity levels, grooming) for 14 days.
-
Record body weight at baseline and daily thereafter.
-
At the end of the observation period, euthanize animals and perform gross necropsy. Collect major organs for histopathological analysis.
-
The MTD is defined as the highest dose that does not cause mortality or more than a 20% loss in body weight.
Protocol 2: Pharmacokinetic (PK) Study
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound.
Materials:
-
This compound compound
-
Vehicle
-
Experimental animals (e.g., Sprague-Dawley rats with jugular vein cannulation)
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
LC-MS/MS or other appropriate analytical instrumentation
Procedure:
-
Administer a single dose of this compound to cannulated rats via the desired route (e.g., intravenous bolus).
-
Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).
-
Process blood samples to separate plasma.
-
Analyze the concentration of this compound in plasma samples using a validated analytical method.
-
Calculate key PK parameters such as clearance, volume of distribution, half-life, and area under the curve (AUC).
Section 3: Visualizing Methodologies and Pathways
Diagram 1: General Workflow for In Vivo Compound Evaluation
Caption: A generalized workflow for the in vivo assessment of a novel therapeutic compound.
Diagram 2: Hypothetical Signaling Pathway Inhibition by this compound
This diagram illustrates a hypothetical mechanism where this compound acts as an inhibitor of a generic kinase signaling pathway, a common target in drug development.
Caption: A hypothetical signaling pathway illustrating the inhibitory action of this compound on Kinase B.
Application Notes and Protocols: Flow Cytometry Analysis of Cells Treated with B022
For Researchers, Scientists, and Drug Development Professionals
Introduction
B022 is a small molecule inhibitor of RAD51, a key protein in the homologous recombination (HR) pathway of DNA double-strand break (DSB) repair.[1][2] By inhibiting RAD51, this compound can sensitize cancer cells to DNA-damaging agents and PARP inhibitors, making it a promising candidate for cancer therapy.[1][2] Flow cytometry is a powerful technique for assessing the cellular response to treatment with compounds like this compound. This document provides detailed protocols for analyzing apoptosis, cell cycle progression, and DNA damage in this compound-treated cells using flow cytometry.
Mechanism of Action of this compound
This compound disrupts the formation of RAD51 foci at sites of DNA damage, which are essential for the repair of DSBs via homologous recombination.[2][3] This inhibition of HR leads to an accumulation of unrepaired DNA damage, which can trigger cell cycle arrest and apoptosis.
Data Presentation
The following tables summarize the expected quantitative outcomes from the flow cytometry analyses of cells treated with this compound.
Table 1: Expected Effects of this compound on Apoptosis
| Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | Low | Low |
| This compound alone | Slight Increase | Slight Increase |
| DNA-damaging agent alone | Moderate Increase | Moderate Increase |
| This compound + DNA-damaging agent | Significant Increase | Significant Increase |
Table 2: Expected Effects of this compound on Cell Cycle Distribution
| Treatment | % G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | Normal | Normal | Normal |
| This compound alone | No significant change/slight G1 increase | Potential S-phase arrest | Potential G2/M arrest |
| This compound + DNA-damaging agent | Decrease | Significant S-phase arrest | Significant G2/M arrest |
Table 3: Expected Effects of this compound on DNA Damage
| Treatment | Mean Fluorescence Intensity of γH2AX |
| Vehicle Control | Baseline |
| This compound alone | Slight Increase |
| DNA-damaging agent alone | Significant Increase |
| This compound + DNA-damaging agent | Synergistic Increase |
Experimental Protocols
Protocol 1: Apoptosis Analysis using Annexin V and Propidium Iodide Staining
This protocol details the detection of apoptosis in this compound-treated cells by identifying the externalization of phosphatidylserine (PS) using Annexin V and the loss of membrane integrity using propidium iodide (PI).
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, PI, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvesting.
-
Treatment: Treat cells with the desired concentrations of this compound, a DNA-damaging agent (e.g., cisplatin), or a combination of both. Include a vehicle-treated control. Incubate for a predetermined time (e.g., 24, 48, or 72 hours).
-
Cell Harvesting:
-
For adherent cells, gently wash with PBS and detach using a non-enzymatic cell dissociation solution to minimize membrane damage.
-
Collect all cells, including those in the supernatant (which may contain apoptotic cells).
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
-
Staining:
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use appropriate single-stain controls for compensation.
-
Gate on the cell population in a forward scatter versus side scatter plot to exclude debris.
-
Analyze the FITC (Annexin V) and PI fluorescence to distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.[4]
-
Protocol 2: Cell Cycle Analysis using Propidium Iodide Staining
This protocol describes the analysis of cell cycle distribution in this compound-treated cells based on their DNA content.[2]
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.
-
Cell Harvesting: Harvest cells as described in step 3 of Protocol 1.
-
Fixation:
-
Wash the cell pellet with PBS.
-
Resuspend the cells in 1 mL of PBS.
-
While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in 500 µL of PI staining solution.
-
Incubate for 30 minutes at 37°C in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a low flow rate for better resolution.
-
Gate on single cells to exclude doublets.
-
Analyze the PI fluorescence (linear scale) to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.
-
Protocol 3: DNA Damage Analysis using γH2AX Staining
This protocol outlines the detection of DNA double-strand breaks through the phosphorylation of histone H2AX at serine 139 (γH2AX).[5][6]
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
PBS
-
Fixation Buffer (e.g., 4% paraformaldehyde)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody
-
Secondary antibody: Fluorochrome-conjugated anti-primary antibody (e.g., Alexa Fluor 488)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.
-
Cell Harvesting: Harvest cells as described in step 3 of Protocol 1.
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Resuspend the cells in 100 µL of Fixation Buffer and incubate for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Resuspend the cells in 100 µL of Permeabilization Buffer and incubate for 15 minutes on ice.
-
-
Staining:
-
Wash the cells with PBS.
-
Resuspend the cells in 100 µL of Blocking Buffer and incubate for 30 minutes at room temperature.
-
Add the primary anti-γH2AX antibody at the recommended dilution and incubate for 1 hour at room temperature (or overnight at 4°C).
-
Wash the cells twice with PBS.
-
Resuspend the cells in 100 µL of Blocking Buffer containing the fluorochrome-conjugated secondary antibody at the recommended dilution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Wash the cells twice with PBS.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in 500 µL of PBS.
-
Analyze the samples on a flow cytometer.
-
Use an unstained control and a secondary antibody-only control.
-
Gate on the cell population and quantify the mean fluorescence intensity of the fluorochrome to measure the level of γH2AX.
-
Conclusion
The provided protocols offer a comprehensive framework for the flow cytometric analysis of cells treated with the RAD51 inhibitor this compound. These assays are crucial for elucidating the compound's mechanism of action and for evaluating its efficacy as a potential anticancer agent. By quantifying apoptosis, cell cycle arrest, and DNA damage, researchers can gain valuable insights into the cellular consequences of inhibiting homologous recombination.
References
- 1. researchgate.net [researchgate.net]
- 2. New RAD51 Inhibitors to Target Homologous Recombination in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Flow cytometry-based apoptosis detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Targeting the Homologous Recombination Pathway in Cancer With a Novel Class of RAD51 Inhibitors [frontiersin.org]
- 6. Increased γ-H2AX and Rad51 DNA Repair Biomarker Expression in Human Cell Lines Resistant to the Chemotherapeutic Agents Nitrogen Mustard and Cisplatin [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting B022 Insolubility
This technical support center provides guidance to researchers, scientists, and drug development professionals on addressing solubility challenges with the RAD51 inhibitor, B022, in aqueous solutions. The following information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound compound not dissolving in my aqueous buffer?
This compound is a crystalline solid that is sparingly soluble in aqueous buffers.[1] Direct addition of solid this compound to an aqueous solution will likely result in poor dissolution. This compound is hydrophobic in nature and requires a specific dissolution procedure to achieve a homogenous solution suitable for experimental use.
Q2: What is the recommended method for preparing an aqueous solution of this compound?
To achieve the best results, this compound should first be dissolved in an organic solvent, such as Dimethyl Sulfoxide (DMSO), before being diluted with the aqueous buffer of choice.[1] This two-step process is crucial for preventing precipitation and ensuring a consistent concentration.
Experimental Protocols
Protocol 1: Standard Method for Preparing this compound for In Vitro Aqueous Solutions
This protocol outlines the standard and recommended procedure for solubilizing this compound for use in typical in vitro experiments.
-
Prepare a High-Concentration Stock Solution in DMSO:
-
Weigh the desired amount of this compound crystalline solid.
-
Add newly opened, anhydrous DMSO to the solid to create a high-concentration stock solution. Solubility in DMSO is reported to be at least 37 mg/mL and up to 50 mg/mL.[2][3] It is recommended to start with a concentration in this range, for example, 10 mg/mL.
-
Ensure complete dissolution. Gentle warming or vortexing can be used to aid dissolution. The solution should be clear.
-
-
Dilute the DMSO Stock Solution into Aqueous Buffer:
-
Before use, dilute the DMSO stock solution with your aqueous buffer of choice (e.g., PBS, pH 7.2).
-
It is critical to add the DMSO stock solution to the aqueous buffer, not the other way around, to prevent precipitation.
-
A common final concentration of DMSO in the aqueous solution is between 0.1% and 1%. For example, a 1:20 dilution of a DMSO stock into PBS (pH 7.2) has been shown to yield a this compound solubility of approximately 0.05 mg/mL.[1]
-
It is not recommended to store the final aqueous solution for more than one day.[1]
-
Troubleshooting Guide
Q3: I followed the standard protocol, but my this compound precipitated upon dilution into my aqueous buffer. What can I do?
Precipitation upon dilution can occur if the aqueous solubility limit is exceeded. Here are several troubleshooting steps:
-
Decrease the Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your aqueous solution.
-
Increase the Percentage of Co-solvent: While keeping the final this compound concentration the same, you can try slightly increasing the final percentage of DMSO in your aqueous solution. However, be mindful of the tolerance of your experimental system to DMSO, as it can be toxic to cells at higher concentrations.
-
Use Ultrasonic Agitation: In some cases, using an ultrasonic bath during the dilution step can help to create a clear solution.[4]
Q4: Are there alternative solvents or formulations I can use for in vitro or in vivo studies?
Yes, for more challenging applications, particularly for in vivo studies, more complex vehicle formulations can be used. These often involve a combination of co-solvents and surfactants.
Solubility Data for this compound
| Solvent/Vehicle | Solubility | Source(s) |
| Dimethyl Sulfoxide (DMSO) | ≥ 37 mg/mL to 50 mg/mL | [2][3][4] |
| Ethanol | ~1 mg/mL to 10 mM | [1] |
| Dimethylformamide (DMF) | ~10 mg/mL | [1] |
| 1:20 DMSO:PBS (pH 7.2) | ~0.05 mg/mL | [1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | ≥ 2 mg/mL | [4] |
| 10% DMSO, 90% corn oil | ≥ 2 mg/mL | [4] |
| 20% DMSO, 20% Cremophor EL, 60% Saline | 10 mg/mL | [4] |
Visual Guides
Below are diagrams to assist in your experimental planning and troubleshooting.
References
Technical Support Center: Optimizing B022 Dosage for Maximum NIK Inhibition
Welcome to the technical support center for the selective NF-κB Inducing Kinase (NIK) inhibitor, B022. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues encountered when using this compound to achieve maximal NIK inhibition.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small-molecule inhibitor of NF-κB Inducing Kinase (NIK).[1][2] NIK is a central kinase in the non-canonical NF-κB signaling pathway.[1][2] this compound exerts its inhibitory effect by binding to NIK and blocking its kinase activity. This prevents the downstream phosphorylation of IKKα and the subsequent processing of p100 to p52, ultimately leading to the inhibition of non-canonical NF-κB target gene expression.
Q2: What is the recommended starting concentration and treatment time for this compound in cell culture?
A2: The optimal concentration and treatment time for this compound can vary depending on the cell type and the specific experimental goals. Based on available data, a starting concentration range of 0.5 µM to 5 µM is recommended for most cell lines.[1] Treatment times can range from 8 to 24 hours to observe significant inhibition of NIK signaling, such as the suppression of p52 formation.[1] It is always advisable to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell system.
Q3: How should I prepare and store this compound?
A3: this compound is typically supplied as a solid. For in vitro experiments, it is recommended to prepare a stock solution in dimethyl sulfoxide (DMSO). For example, a 10 mM stock solution can be prepared and stored at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the DMSO stock in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your experiment is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
Q4: How can I assess the effectiveness of this compound in my experiment?
A4: The most direct way to measure this compound efficacy is to assess the inhibition of the non-canonical NF-κB pathway. This can be achieved by:
-
Western Blotting: Analyzing the processing of p100 to p52. A decrease in the p52/p100 ratio indicates NIK inhibition.
-
Gene Expression Analysis: Measuring the mRNA levels of NIK-dependent target genes (e.g., CCL19, CCL21, BAFF) using qPCR.
-
Reporter Assays: Using a reporter construct driven by an NF-κB response element to measure the transcriptional activity of the pathway.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low inhibition of p100 processing to p52 | 1. Suboptimal this compound concentration: The concentration of this compound may be too low for the specific cell line. 2. Insufficient treatment time: The incubation time may not be long enough to observe a significant effect. 3. This compound degradation: Improper storage or handling of the this compound stock solution. 4. Low basal NIK activity: The cell line may have low endogenous non-canonical NF-κB pathway activity. | 1. Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 0.1 µM to 10 µM). 2. Conduct a time-course experiment (e.g., 4, 8, 12, 24 hours). 3. Prepare a fresh stock solution of this compound in anhydrous DMSO and store it in small aliquots at -80°C. 4. Stimulate the non-canonical pathway with an appropriate ligand (e.g., LTα1β2, BAFF, or CD40L) to induce NIK activity before this compound treatment. |
| High background in Western blot for p52 | 1. Non-specific antibody binding: The primary or secondary antibody may be cross-reacting with other proteins. 2. Insufficient blocking: The blocking step may not be adequate. 3. High antibody concentration: The concentration of the primary or secondary antibody may be too high. | 1. Use a highly specific and validated antibody for p100/p52. Run a negative control (e.g., lysate from NIK-knockout cells if available). 2. Increase the blocking time (e.g., to 2 hours at room temperature) or try a different blocking agent (e.g., 5% non-fat dry milk or bovine serum albumin in TBST). 3. Titrate the primary and secondary antibody concentrations to find the optimal dilution. |
| Inconsistent results between experiments | 1. Variability in cell culture: Differences in cell passage number, confluency, or health. 2. Inconsistent this compound preparation: Errors in diluting the stock solution. 3. Variability in experimental procedure: Inconsistent incubation times or reagent handling. | 1. Use cells within a consistent passage number range and ensure similar confluency at the time of treatment. 2. Prepare fresh working solutions of this compound from the stock for each experiment. 3. Follow a standardized and detailed protocol for all steps of the experiment. |
| Observed cytotoxicity at effective concentrations | 1. Off-target effects of this compound: At higher concentrations, this compound may have off-target effects. 2. DMSO toxicity: The final concentration of DMSO in the culture medium may be too high. 3. Cell line sensitivity: The cell line may be particularly sensitive to the compound or vehicle. | 1. Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) to determine the cytotoxic concentration of this compound for your cell line. Use the lowest effective, non-toxic concentration. 2. Ensure the final DMSO concentration is below 0.1%. Include a vehicle control (DMSO alone) in all experiments. 3. If the cell line is highly sensitive, consider reducing the treatment time or using a lower, sub-maximal inhibitory concentration. |
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound based on published studies.
| Parameter | Value | Cell Line/System | Reference |
| Ki (Kinase Inhibitory Constant) | 4.2 nM | In vitro kinase assay | |
| IC50 (Half-maximal Inhibitory Concentration) | 15.1 nM | In vitro kinase assay | [1] |
| Effective Concentration (in vitro) | 0 - 5 µM | Hepa1 cells | [1] |
| Treatment Time (in vitro) | 12 hours | Hepa1 cells | [1] |
Experimental Protocols
Western Blotting for p100/p52 Processing
This protocol describes the detection of p100 and its processed form p52 in cell lysates by Western blotting to assess NIK inhibition by this compound.
Materials:
-
Cells of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibody against NF-κB2 (p100/p52)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with the desired concentrations of this compound or vehicle (DMSO) for the determined time. If required, stimulate the non-canonical NF-κB pathway with an appropriate agonist.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody against p100/p52 (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 8.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities for p100 and p52. Calculate the p52/p100 ratio to determine the extent of NIK inhibition.
Cell Viability Assay (MTT)
This protocol outlines the use of the MTT assay to assess the cytotoxicity of this compound.
Materials:
-
Cells of interest
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of this compound concentrations (and a vehicle control) for the desired duration (e.g., 24 or 48 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
Visualizations
References
Technical Support Center: Stability of Small Molecule Inhibitors in Long-Term Experiments
This guide provides troubleshooting advice and frequently asked questions regarding the stability of small molecule inhibitors, with a focus on compounds used in long-term experimental settings. While the query specified "B022," this term can be associated with a potent and selective NF-κB-inducing kinase (NIK) inhibitor. To enhance the utility of this resource for a broader audience, the principles and protocols discussed are applicable to small molecule inhibitors in general. We will also touch upon B02, a RAD51 inhibitor, to illustrate the common challenges faced by researchers.
Frequently Asked Questions (FAQs) on Inhibitor Stability
Q1: My small molecule inhibitor, stored as a DMSO stock at -20°C, is giving inconsistent results in my cell-based assays. What could be the problem?
A1: Inconsistent results are often linked to the degradation of the inhibitor. Several factors could be at play:
-
Improper Storage: Manufacturer recommendations for the NIK inhibitor this compound suggest storage at -80°C for long-term stability (up to one year) and at -20°C for shorter periods (up to six months)[1]. Storing at -20°C for extended periods might lead to gradual degradation.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing your DMSO stock can introduce moisture, which can hydrolyze the compound. It is best practice to aliquot your stock solution into single-use volumes.
-
Contamination: The stock solution may have been contaminated during previous use.
-
Precipitation: The inhibitor might be precipitating out of the solution upon thawing or dilution into aqueous media. Ensure the compound is fully dissolved before use.
Q2: I've noticed a precipitate in my cell culture media after adding the inhibitor. How can I prevent this?
A2: Precipitation in aqueous media is a common issue for hydrophobic small molecules. Here are some troubleshooting steps:
-
Check Solubility Limits: Verify the maximum aqueous solubility of your inhibitor. The final concentration in your media should not exceed this limit.
-
Optimize Dilution: When diluting your DMSO stock into the culture medium, do so with vigorous mixing to avoid localized high concentrations that can lead to precipitation.
-
Use a Surfactant: For some compounds, a small amount of a biocompatible surfactant (e.g., Tween-80) can help maintain solubility[2].
-
Warm the Media: Gently warming the culture media to 37°C before adding the inhibitor can sometimes improve solubility.
Q3: How can I be sure that my inhibitor is still active after several months of storage?
A3: Verifying the activity of your inhibitor stock is crucial for the reliability of your experiments.
-
Perform a Positive Control Experiment: Use a fresh batch of the inhibitor or a different known active compound for the same target as a positive control in your assay.
-
Analytical Chemistry: If you have access to the necessary equipment, you can perform High-Performance Liquid Chromatography (HPLC) to check the purity of your stock solution and identify any degradation products.
-
Dose-Response Curve: A shift in the IC50 value of your inhibitor in a dose-response experiment can indicate a loss of potency.
Troubleshooting Guide: Common Stability Issues
This section provides a structured approach to diagnosing and resolving common stability-related problems.
Logical Flow for Troubleshooting Inhibitor Instability
Quantitative Data on Inhibitor Stability
The stability of a small molecule inhibitor is typically assessed through forced degradation studies. The following table illustrates the conditions that might be used in such a study.
| Stress Condition | Parameters | Purpose |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 2 hours | To assess stability in an acidic environment. |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 2 hours | To assess stability in an alkaline environment. |
| Oxidative Stress | 3% H₂O₂ at room temperature for 24 hours | To evaluate susceptibility to oxidation. |
| Thermal Stress | 105°C for 48 hours (for solid form) | To determine the effect of high temperature on the solid compound. |
| Photostability | Exposure to light (ICH Q1B guidelines) | To assess degradation upon exposure to light. |
The results of such a study can be summarized as shown in the hypothetical example below for a generic kinase inhibitor.
| Storage Condition | Time Point | % Purity by HPLC | % Degradation |
| -80°C in DMSO | 0 Months | 99.8% | 0.0% |
| 6 Months | 99.7% | 0.1% | |
| 12 Months | 99.6% | 0.2% | |
| -20°C in DMSO | 0 Months | 99.8% | 0.0% |
| 3 Months | 98.5% | 1.3% | |
| 6 Months | 97.2% | 2.6% | |
| 4°C in PBS (pH 7.4) | 0 Hours | 99.5% | 0.0% |
| 24 Hours | 92.1% | 7.4% | |
| 48 Hours | 85.3% | 14.2% |
Experimental Protocols
Protocol: Stability Assessment of a Small Molecule Inhibitor using HPLC
This protocol outlines a general procedure for evaluating the stability of a small molecule inhibitor under various stress conditions.
1. Materials and Reagents:
-
Small molecule inhibitor (solid powder)
-
HPLC-grade DMSO, acetonitrile, methanol, and water
-
Formic acid or trifluoroacetic acid (for mobile phase)
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for hydrolysis studies
-
Hydrogen peroxide (H₂O₂) for oxidation studies
-
HPLC system with a UV detector and a suitable column (e.g., C18)
-
pH meter, oven, and photostability chamber
2. Preparation of Stock Solution:
-
Accurately weigh the inhibitor powder and dissolve in DMSO to a final concentration of 10 mM.
-
Divide the stock solution into aliquots in amber vials and store at -80°C. This is your 'Time 0' sample.
3. Forced Degradation Studies:
-
Hydrolytic Degradation:
-
Dilute the stock solution in 0.1 M HCl, 0.1 M NaOH, and neutral water to a final concentration of 100 µM.
-
Incubate the solutions at 60°C for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, take an aliquot, neutralize it if necessary, and dilute it with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Dilute the stock solution in a 3% H₂O₂ solution to a final concentration of 100 µM.
-
Incubate at room temperature, protected from light, for a defined period.
-
Take aliquots at various time points for HPLC analysis.
-
-
Thermal Degradation:
-
Place a small amount of the solid inhibitor in an oven at a high temperature (e.g., 105°C) for several days.
-
At different time points, take a sample, dissolve it in DMSO, and analyze by HPLC.
-
-
Photostability:
-
Expose the solid inhibitor and a solution of the inhibitor to light conditions as specified in ICH guideline Q1B.
-
Analyze the samples by HPLC.
-
4. HPLC Analysis:
-
Develop a stability-indicating HPLC method that can separate the parent compound from its degradation products[3][4].
-
Run the 'Time 0' sample to establish the initial purity and retention time of the intact inhibitor.
-
Analyze the samples from the forced degradation studies.
-
Calculate the percentage of the remaining parent compound and the formation of any degradation products at each time point.
Signaling Pathway Diagrams
Non-Canonical NF-κB Signaling Pathway (Target of NIK inhibitor this compound)
The NIK inhibitor this compound targets a key kinase in the non-canonical NF-κB pathway, which is involved in immune responses and lymphoid organogenesis.
Homologous Recombination Pathway (Relevant for RAD51 inhibitor B02)
The RAD51 inhibitor B02 interferes with a critical step in DNA double-strand break repair through homologous recombination.
References
Navigating B022 Treatment: A Technical Guide to Preventing Off-Target Effects in Cell Lines
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of B022, a potent and selective inhibitor of NF-κB-inducing kinase (NIK). This resource aims to help users mitigate potential off-target effects and ensure the validity of their experimental results.
Introduction to this compound
This compound is a small molecule inhibitor targeting NF-κB-inducing kinase (NIK), a key regulator of the non-canonical NF-κB signaling pathway. With a high potency, evidenced by a Ki of 4.2 nM and an IC50 of 15.1 nM, this compound is a valuable tool for studying the roles of NIK in various cellular processes, including inflammation and immunity.[1][2] However, as with any kinase inhibitor, understanding and controlling for potential off-target effects is crucial for accurate data interpretation.
Troubleshooting Guide: Addressing Common Issues with this compound
This guide provides a question-and-answer format to directly address specific issues researchers may encounter during their experiments with this compound.
| Issue/Observation | Potential Cause | Recommended Action |
| Unexpected Cell Death or Reduced Viability at Low this compound Concentrations | Off-target toxicity. | 1. Confirm On-Target Effect: Verify inhibition of the NIK pathway via Western blot for p100/p52 processing. 2. Perform Dose-Response Curve: Determine the lowest effective concentration that inhibits NIK signaling without significant cytotoxicity. 3. Assess Apoptosis: Use assays like Annexin V/PI staining to determine if cell death is due to apoptosis, which could indicate off-target pathway activation. |
| Inconsistent Inhibition of NIK Signaling | 1. Compound Instability: Improper storage or handling of this compound. 2. Cell Line Variability: Differences in NIK expression or pathway activation across cell lines. | 1. Ensure Proper Storage: Store this compound stock solutions at -20°C or -80°C and minimize freeze-thaw cycles. Prepare fresh working solutions for each experiment. 2. Characterize Cell Line: Confirm NIK expression and baseline non-canonical NF-κB activity in your cell line of interest. |
| Phenotype Does Not Match Expected NIK Inhibition | 1. Off-Target Effects: this compound may be inhibiting other kinases or cellular proteins. 2. Pathway Crosstalk: Inhibition of NIK may lead to compensatory activation of other signaling pathways. | 1. Kinase Profiling: If unexpected phenotypes are consistently observed, consider a kinome scan to identify potential off-target kinases. 2. Phospho-Proteomic Analysis: Use mass spectrometry-based proteomics to identify changes in the phosphorylation status of a broad range of cellular proteins. 3. Use a Structurally Unrelated NIK Inhibitor: Confirm the phenotype with a different NIK inhibitor to ensure it is an on-target effect. |
| Variability Between Experimental Replicates | Inconsistent cell culture conditions or reagent preparation. | 1. Standardize Protocols: Ensure consistent cell seeding densities, treatment times, and reagent concentrations. 2. Use a Positive Control: Include a known activator of the non-canonical NF-κB pathway (e.g., LTα1β2) to ensure consistent pathway induction. |
Frequently Asked Questions (FAQs)
1. What is the recommended starting concentration for this compound in cell culture?
Based on in vitro studies, a concentration range of 0.5 µM to 5 µM is often effective for inhibiting NIK-induced signaling in cell lines like Hepa1 cells.[1] However, it is crucial to perform a dose-response experiment in your specific cell line to determine the optimal concentration.
2. How can I confirm that this compound is inhibiting NIK in my cells?
The most direct way to confirm NIK inhibition is to assess the processing of p100 to p52, a key downstream event. This can be done by Western blotting for NF-κB2 (p100/p52). A decrease in the p52/p100 ratio upon this compound treatment indicates on-target activity.
3. What are the known off-target effects of this compound?
While this compound is described as a selective NIK inhibitor, comprehensive public data on its kinome-wide selectivity is limited. As a pyrimidine-based kinase inhibitor, there is a theoretical possibility of off-target activity against other kinases that have a similar ATP-binding pocket. Researchers should be aware of this and consider validation experiments if unexpected results are obtained.
4. How can I minimize the risk of off-target effects?
-
Use the lowest effective concentration: This minimizes the chance of engaging less sensitive, off-target kinases.
-
Use appropriate controls: This includes vehicle-only controls (e.g., DMSO) and, if possible, a negative control compound that is structurally similar to this compound but inactive against NIK.
-
Perform rescue experiments: If possible, overexpressing a drug-resistant mutant of NIK should reverse the phenotypic effects of this compound, confirming on-target action.
Experimental Protocols
Western Blot for p100/p52 Processing
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Gel Electrophoresis: Load 20-30 µg of protein per lane on an 8-10% SDS-PAGE gel.
-
Protein Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against NF-κB2 (p100/p52) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities for p100 and p52 and calculate the p52/p100 ratio.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treatment: Treat cells with a range of this compound concentrations for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Visualizing Key Concepts
To further clarify the experimental workflows and signaling pathways discussed, the following diagrams are provided.
Caption: this compound inhibits NIK, preventing the phosphorylation cascade that leads to p100 processing and non-canonical NF-κB activation.
Caption: A logical workflow for troubleshooting unexpected experimental outcomes with this compound to distinguish between on-target and off-target effects.
References
Technical Support Center: Enhancing the In Vivo Efficacy of B022
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the in vivo efficacy of B022, a potent and selective NF-κB-inducing kinase (NIK) inhibitor.
Understanding this compound and its Mechanism of Action
This compound is a small molecule inhibitor that specifically targets NF-κB-inducing kinase (NIK), a key enzyme in the non-canonical NF-κB signaling pathway.[1][2][3] By inhibiting NIK, this compound prevents the processing of p100 to p52, a crucial step for the activation of this pathway, which is implicated in various inflammatory diseases and cancers.[1][4]
Signaling Pathway Diagram
The following diagram illustrates the non-canonical NF-κB signaling pathway and the point of intervention for this compound.
Quantitative Data Summary
The following tables summarize the available in vitro and in vivo data for this compound and other relevant NIK inhibitors.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/Assay Condition | Reference |
| Ki | 4.2 nM | NIK enzymatic assay | [1][2] |
| IC50 | 15.1 nM | NIK enzymatic assay | [1] |
| Cellular IC50 | 0.5 - 5 µM | Inhibition of NIK-induced p100 processing in Hepa1 cells | [1] |
Table 2: In Vivo Efficacy of NIK Inhibitors
| Compound | Animal Model | Dosing Regimen | Key Findings | Reference |
| This compound | NIK-induced liver inflammation (mice) | 30 mg/kg, IV, twice daily for 10 days | Completely prevented lethal liver injury | [1] |
| This compound | CCl4-induced liver injury (mice) | Not specified | Reduced liver inflammation and injury | [3] |
| NIK SMI1 | Systemic lupus erythematosus (NZB/W F1 mice) | Not specified | Effective in treating experimental lupus | [5] |
| TRC694 | Multiple myeloma xenograft (mice) | Not specified | Strongly inhibited tumor growth |
Note: Specific quantitative in vivo efficacy data for this compound in cancer models is limited in publicly available literature. The data for other NIK inhibitors are provided as a reference.
Experimental Protocols
Protocol 1: In Vivo Formulation Preparation (General Guidance)
Due to this compound's poor water solubility, appropriate formulation is critical for in vivo studies. Below are two suggested starting points for formulation.
A. Suspension for Oral Gavage:
-
Weigh the required amount of this compound.
-
Prepare a 0.5% to 1% (w/v) solution of carboxymethylcellulose sodium (CMC-Na) in sterile water.
-
Gradually add the this compound powder to the CMC-Na solution while vortexing or stirring to create a homogenous suspension.
-
Ensure the final concentration is appropriate for the desired dose volume (typically 5-10 mL/kg for mice).
B. Solution for Injection (Intravenous, Intraperitoneal):
-
Dissolve this compound in a minimal amount of DMSO (e.g., to make an 80 mg/mL stock solution).[2]
-
In a separate tube, mix PEG300 and Tween 80 (e.g., in a 4:0.5 ratio).
-
Add the this compound/DMSO stock solution to the PEG300/Tween 80 mixture and mix thoroughly.
-
Slowly add sterile water or saline to the desired final volume while mixing. The final concentration of DMSO should be kept low (ideally <5%) to avoid toxicity.
-
Use the formulation immediately after preparation.[2]
Protocol 2: In Vivo Xenograft Efficacy Study (Template)
This protocol provides a general framework for assessing the anti-tumor efficacy of this compound in a subcutaneous xenograft model.
-
Cell Culture and Implantation:
-
Culture a relevant cancer cell line (e.g., a line with known activation of the non-canonical NF-κB pathway).
-
Harvest cells and resuspend in a suitable medium (e.g., a 1:1 mixture of media and Matrigel).
-
Subcutaneously inject 1-10 x 10^6 cells into the flank of immunocompromised mice (e.g., NOD-SCID or NSG).
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth using calipers.
-
When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the animals into treatment and control groups.
-
-
Treatment Administration:
-
Administer this compound via the chosen route (e.g., oral gavage, intraperitoneal injection) at the desired dose and schedule.
-
The control group should receive the vehicle used for this compound formulation.
-
-
Efficacy Assessment:
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics, histology).
-
-
Data Analysis:
-
Calculate Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Troubleshooting and FAQs
Q1: I am observing poor efficacy of this compound in my in vivo model. What are the potential causes and solutions?
A1: Poor in vivo efficacy can stem from several factors. Here's a troubleshooting guide:
| Potential Cause | Recommended Action |
| Poor Bioavailability/Exposure | - Optimize Formulation: Experiment with different formulation strategies (see Protocol 1). Consider using solubility enhancers like cyclodextrins. - Verify Administration Technique: Ensure proper oral gavage or injection technique to deliver the full dose. - Pharmacokinetic (PK) Analysis: If possible, conduct a pilot PK study to measure plasma concentrations of this compound to confirm adequate exposure. |
| Suboptimal Dosing Regimen | - Dose Escalation Study: Perform a dose-escalation study to determine the Maximum Tolerated Dose (MTD) and identify a more effective dose. - Adjust Dosing Frequency: The half-life of this compound may be short. Consider increasing the dosing frequency (e.g., from once to twice daily). |
| Model-Specific Issues | - Target Engagement: Confirm that the non-canonical NF-κB pathway is active in your chosen cell line or animal model. Analyze tumor tissue for downstream markers of NIK inhibition (e.g., p52 levels). - Tumor Heterogeneity: Consider the heterogeneity of the tumor model, which may lead to variable responses. |
| Drug Stability | - Fresh Formulations: Always prepare formulations fresh before each administration. |
Q2: What are the potential off-target effects or toxicity of this compound?
A2: While specific toxicity data for this compound is not extensively published, potential concerns with NIK inhibitors could include:
-
Immunosuppression: The non-canonical NF-κB pathway is involved in B-cell maturation and survival. Long-term inhibition of NIK could potentially lead to immunosuppressive effects. Monitoring immune cell populations in long-term studies may be warranted.
-
General Toxicity: As with any small molecule inhibitor, off-target kinase inhibition is a possibility. Monitor animals for signs of toxicity such as weight loss, changes in behavior, or ruffled fur. If toxicity is observed, consider reducing the dose or optimizing the formulation to reduce exposure to excipients like DMSO.
Q3: How can I confirm that this compound is hitting its target in vivo?
A3: To confirm target engagement, you can perform pharmacodynamic (PD) studies. After a short-term treatment with this compound, collect tumor and/or relevant tissue samples and analyze for:
-
Reduced p52 levels: Western blotting or immunohistochemistry can be used to assess the levels of the processed, active form of p100.
-
Downregulation of target genes: Analyze the expression of genes known to be regulated by the non-canonical NF-κB pathway using qPCR or RNA-seq.
Q4: What is the recommended starting dose for an in vivo efficacy study with this compound?
A4: Based on a study in a liver inflammation model, a dose of 30 mg/kg administered intravenously was shown to be effective.[1] For oral administration, a higher starting dose may be necessary to account for potentially lower bioavailability. A pilot dose-finding study is highly recommended to determine the optimal dose for your specific model and administration route.
Experimental Workflow Diagram
The following diagram outlines a typical workflow for an in vivo efficacy study with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological inhibition of NF-κB-inducing kinase (NIK) with small molecules for the treatment of human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The Therapeutic Potential of Targeting NIK in B Cell Malignancies [frontiersin.org]
B022 inhibitor degradation and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use, storage, and troubleshooting of the B022 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the this compound inhibitor and what is its primary target?
A1: this compound is a potent and selective small molecule inhibitor of NF-κB-inducing kinase (NIK).[1][2] Its primary target is NIK, a key kinase in the noncanonical NF-κB signaling pathway.
Q2: What is the mechanism of action of the this compound inhibitor?
A2: this compound functions by inhibiting the kinase activity of NIK. This prevents the phosphorylation and processing of p100 to p52, a critical step in the activation of the noncanonical NF-κB pathway.[3][4] By blocking this pathway, this compound can suppress the expression of downstream inflammatory genes.[2]
Q3: What are the common research applications of the this compound inhibitor?
A3: this compound is primarily used in research to investigate the role of the noncanonical NF-κB pathway in various biological processes and diseases. It has been notably used to study and ameliorate toxin-induced liver inflammation, oxidative stress, and injury.[1][2][4] It is also utilized in studies related to diabetes, as it has been shown to prevent β-cell death.[2]
Q4: How should I store the this compound inhibitor?
A4: Proper storage is crucial to maintain the stability and activity of the this compound inhibitor. Recommendations are summarized in the table below. It is highly recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[2]
Quantitative Data Summary
Storage and Stability Conditions
| Form | Storage Temperature | Duration | Source |
| Powder | -20°C | 3 years | [1] |
| In Solvent (e.g., DMSO) | -80°C | 1 year | [1][2] |
| In Solvent (e.g., DMSO) | -20°C | 1 month to 6 months | [1][2] |
Solubility Data
| Solvent | Concentration | Notes | Source |
| DMSO | 80 - 250 mg/mL | Use fresh, anhydrous DMSO as moisture can reduce solubility.[1] Sonication may be needed for higher concentrations.[2] | [1][2] |
| Ethanol | 5 mg/mL | [1] | |
| Water | Insoluble | [1] |
In Vitro and In Vivo Potency
| Parameter | Value | Source |
| Ki | 4.2 nM | [1][2] |
| IC50 | 15.1 nM | [2] |
Experimental Protocols
In Vitro Protocol: Inhibition of NIK-induced p100 Processing in Hepatocytes
This protocol is adapted from studies demonstrating this compound's effect on the NIK signaling pathway.
-
Cell Culture: Culture Hepa1 cells in appropriate media and conditions until they reach the desired confluency.
-
Transduction/Transfection (Optional): To induce the pathway, cells can be infected with an adenovirus expressing Flag-tagged NIK and p100.
-
This compound Preparation: Prepare a stock solution of this compound in anhydrous DMSO (e.g., 20 mM). Further dilute the stock solution in cell culture media to achieve the desired final concentrations (e.g., 0.5 µM, 5 µM).
-
Treatment: Add the this compound-containing media to the cells. Include a vehicle control (media with the same final concentration of DMSO).
-
Incubation: Incubate the cells for the desired time period (e.g., 12 hours).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Western Blot Analysis:
-
Determine the protein concentration of the cell lysates.
-
Separate 20-40 µg of protein per lane by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against NF-κB2 (p100/p52), Flag, and a loading control (e.g., tubulin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analyze the band intensities to determine the extent of p100 processing to p52.
-
In Vivo Protocol: Mouse Model of Toxin-Induced Liver Injury
This protocol provides a general guideline for in vivo administration of this compound.[2]
-
This compound Formulation: For intravenous injection, a stock solution in DMSO can be further diluted. A sample formulation is as follows:
-
Add 50 µL of 80 mg/mL this compound in DMSO to 400 µL of PEG300.
-
Mix until the solution is clear.
-
Add 50 µL of Tween80 and mix.
-
Add 500 µL of ddH2O to reach a final volume of 1 mL.
-
Note: This working solution should be prepared fresh and used immediately.[1]
-
-
Animal Model: Use an appropriate mouse model for liver injury (e.g., CCl4-induced or NIK-overexpressing mice).
-
Administration: Administer this compound at the desired dosage (e.g., 30 mg/kg) via the chosen route (e.g., intravenous injection). The frequency and duration of treatment will depend on the experimental design (e.g., twice a day for 10 days).[2]
-
Monitoring and Analysis: Monitor the health of the animals throughout the experiment. At the endpoint, collect tissues and blood for analysis (e.g., liver histology, serum ALT levels, gene expression analysis of inflammatory markers).
Troubleshooting Guide
Problem: Reduced or no inhibitory activity in my cell-based assay.
| Possible Cause | Suggested Solution |
| Improper Storage | Ensure the this compound powder and stock solutions have been stored at the recommended temperatures. Avoid repeated freeze-thaw cycles by preparing single-use aliquots of the stock solution. |
| Inhibitor Degradation | The propargylic alcohol moiety in this compound's structure may be metabolically labile. Some related pyrrolopyrimidin-2-amine compounds are unstable in acidic aqueous solutions. Ensure the pH of your culture medium is stable and within the optimal range. Prepare fresh dilutions from a frozen stock for each experiment. |
| Inaccurate Concentration | Verify the initial weight of the this compound powder and the calculations used to prepare the stock solution. Use a calibrated balance. |
| Low Cell Permeability | While this compound is generally cell-permeable, different cell lines can have varying uptake efficiencies. Consider increasing the incubation time or the inhibitor concentration. |
| High Protein Binding in Media | High serum concentrations in the cell culture media can sometimes reduce the effective concentration of the inhibitor. If permissible for your experiment, try reducing the serum percentage during the treatment period. |
Problem: Precipitation of this compound in my stock solution or working solution.
| Possible Cause | Suggested Solution |
| Low Quality or Wet DMSO | This compound's solubility is significantly reduced in the presence of moisture.[1] Use fresh, high-quality, anhydrous DMSO to prepare stock solutions. |
| Exceeded Solubility Limit | Do not exceed the maximum recommended solubility (80-250 mg/mL in DMSO). If you need a higher concentration, gentle warming and sonication may help, but be cautious as this could potentially accelerate degradation. |
| Precipitation in Aqueous Media | This compound is insoluble in water.[1] When diluting the DMSO stock solution into aqueous cell culture media, ensure rapid and thorough mixing to prevent the compound from crashing out. The final DMSO concentration in the media should be kept low (typically <0.5%). |
Problem: Inconsistent results between experiments.
| Possible Cause | Suggested Solution |
| Freeze-Thaw Cycles | Repeatedly freezing and thawing the stock solution can lead to degradation and loss of potency. Always use single-use aliquots. |
| Variability in Cell Conditions | Ensure that cell passage number, confluency, and overall health are consistent across experiments. |
| Age of Working Solutions | Always prepare fresh working dilutions of this compound from a frozen stock immediately before use. Do not store diluted aqueous solutions. |
Visualizations
Caption: this compound inhibits NIK, blocking p100 processing and nuclear translocation of p52-RelB.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacological inhibition of NF-κB-inducing kinase (NIK) with small molecules for the treatment of human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A small-molecule inhibitor of NF-κB-inducing kinase (NIK) protects liver from toxin-induced inflammation, oxidative stress, and injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: B02 RAD51 Inhibitor in Primary Cell Cultures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the RAD51 inhibitor, B02, in primary cell cultures. As initial clarification, it is important to note that the compound "B022" is a selective NF-κB-inducing kinase (NIK) inhibitor with protective effects, while B02 is a RAD51 inhibitor known to induce cytotoxicity, particularly in cancer cells. This guide will focus on B02.
Troubleshooting Guide
Issue 1: High Cytotoxicity in Primary Cell Cultures
Question: I am observing unexpectedly high levels of cell death in my primary cell cultures when using B02. How can I mitigate this?
Answer:
High cytotoxicity in primary cells can be a concern as they are often more sensitive than immortalized cell lines. Here are several factors to consider and steps to troubleshoot:
-
Concentration Optimization: The effective concentration of B02 can vary significantly between cell types. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific primary cell type. Start with a low concentration (e.g., 1-5 µM) and titrate up to find the balance between RAD51 inhibition and acceptable cell viability.
-
Treatment Duration: Prolonged exposure to B02 can lead to increased cytotoxicity. Consider reducing the incubation time. For some applications, a shorter treatment of a few hours may be sufficient to inhibit RAD51 and observe the desired effect, especially when used in combination with DNA-damaging agents.
-
Cell Density: Ensure you are plating your primary cells at an optimal density. Sparse cultures can be more susceptible to stress and cytotoxic effects. Refer to established protocols for your specific cell type to determine the recommended plating density.
-
Serum Concentration: The concentration of serum in your culture medium can influence the cytotoxic effects of small molecules. Ensure you are using the recommended serum concentration for your primary cells.
-
Combination Therapy: If you are using B02 in combination with a DNA-damaging agent (e.g., cisplatin, doxorubicin), consider reducing the concentration of both compounds. A synergistic effect may allow for lower, less toxic concentrations of each agent.
Issue 2: Lack of Efficacy or Inconsistent Results
Question: I am not observing the expected potentiation of DNA damage or cytotoxicity with B02 in my experiments. What could be the reason?
Answer:
Several factors can contribute to a lack of efficacy or inconsistent results with B02:
-
Cellular Context: The cytotoxic effects of B02 are often more pronounced in cells that are highly dependent on homologous recombination (HR) for DNA repair, such as many cancer cell types. Primary cells may have a lower reliance on HR, and therefore, the effect of B02 alone might be less dramatic.[1] The primary application of B02 is often to sensitize cells to DNA-damaging agents.
-
Compound Stability and Solubility: B02 is soluble in DMSO and ethanol.[2] Ensure that your stock solution is properly prepared and stored to maintain its activity. Avoid repeated freeze-thaw cycles. When diluting in aqueous media, ensure the final DMSO concentration is low and non-toxic to your cells.
-
Timing of Treatment: The timing of B02 treatment relative to the induction of DNA damage is critical. Pre-incubation with B02 before applying a DNA-damaging agent is often necessary to ensure RAD51 is inhibited at the time of DNA repair.
-
Experimental Controls: Include appropriate controls in your experiments. This should include a vehicle control (e.g., DMSO) and positive controls for DNA damage and cytotoxicity.
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of B02?
B02 is a small molecule inhibitor of human RAD51 recombinase.[3] RAD51 is a key protein in the homologous recombination (HR) pathway, which is a major DNA double-strand break (DSB) repair mechanism. B02 inhibits the DNA strand exchange activity of RAD51, thereby blocking HR-mediated DNA repair.[4] This inhibition can lead to the accumulation of DNA damage and subsequent cell death, particularly in cells that are deficient in other DNA repair pathways or are highly proliferative.
2. What is the recommended starting concentration for B02 in primary cell cultures?
There is limited specific data on the IC50 of B02 in various primary human cell types. However, it is known that non-malignant cells are generally less sensitive to RAD51 inhibition than cancer cells.[1] A recommended starting point for dose-response experiments in primary cells is in the range of 1-10 µM. The IC50 for human RAD51 inhibition is 27.4 µM.[5][6]
3. How should I prepare and store B02?
B02 is soluble in DMSO up to 100 mM and in ethanol up to 10 mM.[2] For cell culture experiments, it is common to prepare a concentrated stock solution in DMSO. Store the stock solution at -20°C or -80°C for long-term storage. When preparing working solutions, dilute the stock in your cell culture medium to the desired final concentration, ensuring the final DMSO concentration is typically below 0.5% to avoid solvent-induced cytotoxicity.
4. What are the expected differences in B02 cytotoxicity between primary cells and cancer cells?
Cancer cells often have a higher proliferation rate and may have deficiencies in other DNA repair pathways, making them more reliant on RAD51-mediated homologous recombination. Therefore, they are generally more sensitive to B02-induced cytotoxicity.[1] Primary cells, with their lower proliferation rates and robust cell cycle checkpoints, are expected to be less sensitive.
5. What are appropriate experimental controls when using B02?
-
Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve B02.
-
Positive Control for Cytotoxicity: Use a known cytotoxic agent to ensure your cell viability assay is working correctly.
-
Positive Control for DNA Damage (if applicable): If studying the potentiation of DNA damage, include a control treated with the DNA-damaging agent alone.
Quantitative Data
Table 1: IC50 Values of B02 in Various Cell Lines
| Cell Line | Cell Type | IC50 (µM) | Notes |
| Human RAD51 (in vitro) | N/A | 27.4 | FRET-based DNA strand exchange assay.[1][2][7] |
| E. coli RecA (in vitro) | N/A | >250 | Demonstrates selectivity for human RAD51.[5][6][8] |
| MDA-MB-231 | Human Breast Cancer | Not specified | B02 potentiates cisplatin-induced cytotoxicity.[1] |
| MCF 10A | Immortalized Normal Breast Epithelial | Higher than cancer cells | Less sensitive to B02-iso (an analog of B02) compared to MDA-MB-231 cells. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of B02 concentrations (e.g., 0, 1, 5, 10, 25, 50 µM) for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Clonogenic Survival Assay
-
Cell Seeding: Plate a low number of primary cells (e.g., 200-1000 cells per well of a 6-well plate) and allow them to attach.
-
Treatment: Treat the cells with B02, a DNA-damaging agent, or a combination of both for a specific period.
-
Recovery: Remove the treatment medium, wash the cells with PBS, and add fresh culture medium.
-
Colony Formation: Incubate the plates for 7-14 days, allowing single cells to form colonies.
-
Staining: Fix the colonies with a solution like methanol and stain with crystal violet.
-
Colony Counting: Count the number of colonies (typically containing >50 cells) in each well.
-
Data Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control.
Visualizations
Caption: RAD51-mediated homologous recombination repair pathway and the inhibitory action of B02.
Caption: Experimental workflow for determining the cytotoxicity of B02 in primary cell cultures.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. RAD51-Inhibitor-B02, 25MG | Labscoop [labscoop.com]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. B02 | DNA, RNA and Protein Synthesis | Tocris Bioscience [tocris.com]
- 7. RAD51 Inhibitor B02 | Apoptosis | DNA/RNA Synthesis | TargetMol [targetmol.com]
- 8. B02 | DNA, RNA and Protein Synthesis Inhibitors: R&D Systems [rndsystems.com]
Technical Support Center: Confirming NIK Inhibition by B022
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on confirming the inhibition of NF-κB-inducing kinase (NIK) using the small molecule inhibitor B022.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit NIK?
A1: this compound is a potent and selective small-molecule inhibitor of NF-κB-inducing kinase (NIK).[1][2] It functions by binding to the ATP-binding site of NIK, thereby preventing the phosphorylation of its downstream targets. This inhibition blocks the noncanonical NF-κB signaling pathway. The inhibitor has a Ki of 4.2 nM and an IC50 of 15.1 nM for NIK.[1]
Q2: What is the primary mechanism to confirm NIK inhibition by this compound?
A2: The most direct way to confirm NIK inhibition by this compound is to assess the processing of p100 to p52, a key step in the noncanonical NF-κB pathway that is dependent on NIK activity.[3][4] Inhibition of NIK by this compound will result in a decrease in the levels of the p52 protein.
Q3: What are the expected downstream effects of NIK inhibition by this compound?
A3: NIK inhibition by this compound leads to the suppression of the noncanonical NF-κB signaling pathway. This results in the reduced expression of downstream target genes, which include various pro-inflammatory cytokines and chemokines such as TNF-α, IL-6, CCL2, and CXCL5.[1]
Q4: What are the recommended working concentrations for this compound in cell-based assays?
A4: Effective concentrations of this compound in cell-based assays typically range from 0.5 µM to 5 µM.[1] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions.
Q5: How should I prepare and store this compound?
A5: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. For in vivo studies, it can be formulated in a vehicle such as corn oil or a mixture of PEG300, Tween80, and water.[2] Stock solutions should be stored at -20°C or -80°C to ensure stability. Avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Western Blot for p100/p52 Detection
| Issue | Possible Cause | Suggestion |
| No or weak p52 band | Insufficient NIK activation. | Ensure that the noncanonical NF-κB pathway has been adequately stimulated in your experimental model. This could involve treatment with stimuli like LTβR agonists, BAFF, or CD40L. |
| Ineffective this compound concentration. | Perform a dose-response experiment to determine the optimal this compound concentration for your cell line. | |
| Poor antibody quality. | Use a validated antibody specific for the p52 subunit of NF-κB2. | |
| High background | Insufficient blocking. | Increase the blocking time or try a different blocking agent (e.g., 5% non-fat milk or BSA in TBST). |
| Antibody concentration too high. | Titrate the primary and secondary antibody concentrations to find the optimal dilution. | |
| Inconsistent results | Variation in cell treatment. | Ensure consistent timing and dosage of NIK pathway activators and this compound. |
| Uneven protein loading. | Use a reliable protein quantification method (e.g., BCA assay) and normalize to a loading control like β-actin or GAPDH. |
qPCR for Downstream Gene Expression
| Issue | Possible Cause | Suggestion |
| No change in gene expression after this compound treatment | Suboptimal time point for analysis. | Perform a time-course experiment to identify the peak of target gene expression following NIK activation. |
| Ineffective this compound concentration. | Verify the this compound concentration with a dose-response experiment. | |
| Poor primer efficiency. | Validate your qPCR primers to ensure they have an efficiency between 90-110%. | |
| High variability between replicates | Pipetting errors. | Use calibrated pipettes and ensure proper mixing of reagents. |
| Poor RNA quality. | Assess RNA integrity using a Bioanalyzer or similar method. Ensure a RIN value > 8. | |
| Primer-dimer formation | Non-optimal annealing temperature. | Perform a gradient PCR to determine the optimal annealing temperature for your primers. |
Quantitative Data Summary
| Parameter | Value | Reference |
| This compound Ki for NIK | 4.2 nM | [1][2] |
| This compound IC50 for NIK | 15.1 nM | [1] |
| Effective in vitro concentration range | 0.5 - 5 µM | [1] |
| In vivo dosage (mice) | 30 mg/kg (intravenous) | [1] |
Experimental Protocols
Western Blotting for p100/p52 Processing
Objective: To determine the effect of this compound on NIK-induced processing of p100 to p52.
Materials:
-
Cell line known to express components of the noncanonical NF-κB pathway (e.g., HEK293, Hepa1)
-
NIK activator (e.g., anti-CD40, BAFF)
-
This compound inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against NF-κB2 (p100/p52)
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Pre-treat cells with varying concentrations of this compound (e.g., 0, 0.5, 1, 5 µM) for 1-2 hours. Stimulate the cells with a NIK activator for the appropriate time (e.g., 12-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize protein amounts and separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody against NF-κB2 (p100/p52) overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities for p100 and p52. A decrease in the p52/p100 ratio with increasing concentrations of this compound indicates NIK inhibition. Also, probe for a loading control to ensure equal protein loading.
Quantitative PCR (qPCR) for Downstream Gene Expression
Objective: To measure the effect of this compound on the expression of NIK-dependent inflammatory genes.
Materials:
-
Cell line responsive to NIK activation
-
NIK activator
-
This compound inhibitor
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., TNF-α, IL-6) and a housekeeping gene (e.g., GAPDH, ACTB)
Procedure:
-
Cell Treatment: Treat cells with this compound and a NIK activator as described in the Western blot protocol.
-
RNA Extraction: Isolate total RNA from the cells using an RNA extraction kit.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA using a cDNA synthesis kit.
-
qPCR: Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for your target and housekeeping genes.
-
Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene. A dose-dependent decrease in the expression of target genes with this compound treatment confirms NIK inhibition.
NF-κB Luciferase Reporter Assay
Objective: To quantify the effect of this compound on NIK-dependent NF-κB transcriptional activity.
Materials:
-
HEK293T cells (or other easily transfectable cell line)
-
Expression plasmid for NIK (optional, for overexpression studies)
-
NF-κB luciferase reporter plasmid (containing NF-κB binding sites driving luciferase expression)
-
Control reporter plasmid (e.g., Renilla luciferase for normalization)
-
Transfection reagent
-
This compound inhibitor
-
Luciferase assay reagent
Procedure:
-
Transfection: Co-transfect cells with the NF-κB luciferase reporter plasmid and the control reporter plasmid. If applicable, also co-transfect the NIK expression plasmid.
-
Cell Treatment: After 24 hours, treat the transfected cells with varying concentrations of this compound for 12-24 hours.
-
Cell Lysis: Lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a luminometer.
-
Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. A decrease in normalized luciferase activity with increasing concentrations of this compound indicates inhibition of NIK-dependent NF-κB transcriptional activity.
Visualizations
Caption: Noncanonical NF-κB Signaling Pathway and this compound Inhibition.
Caption: Workflow for Confirming NIK Inhibition by this compound.
References
Technical Support Center: B022 Treatment Protocols
Important Notice: Information regarding a specific treatment designated "B022" is not available in the public domain or scientific literature based on initial searches. The following guide is based on general principles for optimizing treatment time with novel small molecule inhibitors and may require significant adaptation once the specific characteristics of this compound are known. Researchers should consult all available internal documentation and preliminary data for this compound before designing experiments.
Frequently Asked Questions (FAQs)
Q1: What is the first step in determining the optimal treatment time for a new inhibitor like this compound?
A1: The initial step is to establish a dose-response curve at a fixed time point. This experiment helps identify the concentration range at which this compound exerts its biological effect, typically by measuring cell viability or a specific molecular marker of its activity. A common starting point is a 24-hour or 48-hour treatment.
Q2: How do I design a time-course experiment for this compound?
A2: Once an effective concentration is determined from the dose-response studies, a time-course experiment should be performed. This involves treating cells with a fixed concentration of this compound and harvesting them at various time points (e.g., 0, 6, 12, 24, 48, 72 hours). The readout for this experiment should be a direct and proximal marker of this compound's presumed target engagement.
Q3: What are common issues when optimizing treatment time?
A3: Common problems include:
-
Compound instability: The compound may degrade in culture medium over longer incubation times.
-
Off-target effects: At longer time points, indirect or off-target effects can confound the interpretation of results.
-
Cellular adaptation: Cells may develop resistance or adapt to the treatment over time, altering the response.
-
Secondary effects of cell death: If the compound is cytotoxic, longer treatment times might reflect the consequences of cell death rather than the primary mechanism of action.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable effect at any time point. | - this compound concentration is too low.- The chosen assay is not sensitive to this compound's mechanism.- The treatment time is too short for the biological process to occur. | - Increase the concentration of this compound based on dose-response data.- Select an assay that directly measures the activity of the presumed target.- Extend the time course to longer durations (e.g., 96 hours), monitoring for cytotoxicity. |
| High variability between replicates. | - Inconsistent cell seeding density.- Edge effects in multi-well plates.- Pipetting errors. | - Ensure a uniform single-cell suspension before plating.- Avoid using the outer wells of plates for treatment groups.- Use calibrated pipettes and consistent technique. |
| Effect is observed at early time points but diminishes later. | - this compound is unstable in the culture medium.- Cells are metabolizing the compound.- Cellular adaptation or resistance mechanisms are activated. | - Perform a medium change with fresh this compound at intermediate time points.- Investigate the metabolic stability of this compound in your cell culture system.- Analyze markers of cellular stress or compensatory signaling pathways. |
Experimental Protocols
Protocol 1: Determining IC50 with a Fixed-Timepoint Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) for this compound using a cell viability assay after a 48-hour treatment period.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density to ensure they are in the logarithmic growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in the appropriate culture medium. Include a vehicle control (e.g., DMSO) at the same final concentration as in the this compound-treated wells.
-
Treatment: Remove the overnight culture medium from the cells and add the this compound dilutions and vehicle control.
-
Incubation: Incubate the plate for 48 hours under standard cell culture conditions.
-
Viability Assay: Add a viability reagent (e.g., CellTiter-Glo®, resazurin) according to the manufacturer's instructions.
-
Data Acquisition: Read the plate using a luminometer or fluorometer.
-
Data Analysis: Normalize the data to the vehicle control and plot the results as percent viability versus log[this compound concentration]. Fit the data using a non-linear regression model to determine the IC50 value.
Protocol 2: Time-Course Analysis of Target Inhibition
This protocol describes how to assess the kinetics of target inhibition by this compound.
Methodology:
-
Cell Seeding: Seed cells in multiple plates or larger-format dishes to have enough material for each time point.
-
Treatment: Treat cells with this compound at a concentration known to be effective (e.g., 2X IC50) and a vehicle control.
-
Harvesting: At each designated time point (e.g., 0, 2, 4, 8, 16, 24 hours), harvest the cells. For protein analysis, wash with cold PBS and lyse in an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Target Analysis: Analyze the level of the target of interest. For example, if this compound is a kinase inhibitor, you might use Western blotting to detect the phosphorylation status of its substrate.
-
Data Analysis: Quantify the signal for the target at each time point, normalize to a loading control and the vehicle control, and plot the results to visualize the onset and duration of the inhibitory effect.
Visualizations
As the specific signaling pathway of this compound is unknown, a generalized experimental workflow for optimizing treatment time is provided below.
Caption: Workflow for this compound Treatment Optimization.
A hypothetical signaling pathway involving a generic inhibitor is depicted below to illustrate how such a diagram would be constructed once the mechanism of this compound is elucidated.
Caption: Hypothetical this compound Inhibition Pathway.
Technical Support Center: Overcoming Resistance to B022 in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the NIK inhibitor, B022. The information is designed to address specific issues that may be encountered during in vitro experiments with cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small-molecule inhibitor of NF-κB-inducing kinase (NIK).[1] NIK is a central kinase in the non-canonical (or alternative) NF-κB signaling pathway.[1][2] Under normal conditions, NIK is continuously targeted for degradation by a protein complex.[3] However, upon stimulation by certain ligands, NIK accumulates and activates downstream signaling, leading to the processing of p100 to p52 and the nuclear translocation of p52-RelB heterodimers, which then regulate gene expression involved in inflammation, immunity, and cell survival.[4][5] this compound inhibits the kinase activity of NIK, thereby blocking the non-canonical NF-κB pathway.[6]
Q2: Why are my cancer cells not responding to this compound treatment (primary resistance)?
A2: There are several potential reasons for a lack of response to this compound:
-
Low or absent NIK expression/activity: The cancer cell line you are using may not have significant expression or activity of NIK, or may not rely on the non-canonical NF-κB pathway for survival and proliferation.
-
Alternative survival pathways: Cancer cells can be driven by multiple redundant signaling pathways.[7][8] Even if the non-canonical NF-κB pathway is inhibited by this compound, other pathways like the canonical NF-κB pathway, PI3K/Akt, or MAPK pathways may be constitutively active and sustain cell viability.[7][8]
-
Drug efflux pumps: The cancer cells may express high levels of ATP-binding cassette (ABC) transporters that actively pump this compound out of the cell, preventing it from reaching its target.[7]
-
Experimental conditions: Suboptimal drug concentration, incubation time, or issues with the this compound compound itself (e.g., degradation) could lead to an apparent lack of effect.
Q3: My cancer cells initially responded to this compound but have now become resistant (acquired resistance). What are the possible mechanisms?
A3: Acquired resistance to targeted therapies like this compound can develop through various mechanisms:
-
Mutations in the NIK gene: While not yet reported specifically for this compound, mutations in the drug's target protein that prevent inhibitor binding are a common resistance mechanism for other kinase inhibitors.
-
Upregulation of bypass signaling pathways: The cancer cells may adapt by upregulating alternative survival pathways to compensate for the inhibition of the non-canonical NF-κB pathway.[9][10]
-
Epigenetic alterations: Changes in gene expression patterns through epigenetic modifications can lead to the activation of pro-survival genes that are independent of the NIK pathway.[10]
-
Increased drug efflux: Similar to primary resistance, the cells may upregulate the expression of drug efflux pumps over time.[7]
-
Phenotypic changes: Cancer cells can undergo processes like the epithelial-to-mesenchymal transition (EMT), which can be associated with increased drug resistance.[8]
Q4: What are some potential strategies to overcome resistance to this compound?
A4: Overcoming resistance often involves a multi-pronged approach:
-
Combination therapy: Combining this compound with inhibitors of other key survival pathways (e.g., inhibitors of the canonical NF-κB pathway, PI3K/Akt, or MAPK pathways) can create a synergistic effect and prevent the emergence of resistance.[11][12]
-
Targeting downstream effectors: If resistance is mediated by upregulation of specific pro-survival proteins downstream of NIK, targeting these proteins directly could be effective.
-
Inhibiting drug efflux pumps: The use of ABC transporter inhibitors in combination with this compound may restore sensitivity in resistant cells.
-
Developing next-generation NIK inhibitors: If resistance is due to mutations in NIK, novel inhibitors with different binding modes may be effective.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues encountered during experiments with this compound.
| Problem | Possible Cause | Recommended Action |
| No effect of this compound on cell viability | 1. Cell line is not dependent on the non-canonical NF-κB pathway. 2. Incorrect this compound concentration. 3. This compound is inactive. 4. Insufficient incubation time. 5. High cell seeding density. | 1. Confirm NIK expression and non-canonical NF-κB pathway activity in your cell line via Western blot for NIK, p100/p52, and RelB. 2. Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 0.01 µM to 50 µM). 3. Test a fresh batch of this compound and ensure proper storage conditions. 4. Extend the incubation time (e.g., 48h, 72h). 5. Optimize cell seeding density to ensure cells are in the logarithmic growth phase during treatment. |
| High variability between replicate wells | 1. Inconsistent cell seeding. 2. Edge effects in the plate. 3. Pipetting errors. 4. Cell clumping. | 1. Ensure a homogenous single-cell suspension before seeding. 2. Avoid using the outer wells of the plate or fill them with sterile PBS. 3. Use a multichannel pipette for adding reagents and ensure proper calibration. 4. Gently triturate the cell suspension before seeding. |
| Unexpected increase in cell viability at high this compound concentrations | 1. Off-target effects of this compound. 2. Compound precipitation at high concentrations. | 1. Investigate potential off-target effects by assessing the activity of other kinases. 2. Check the solubility of this compound in your culture medium and visually inspect for precipitates. |
| Development of resistance over time | 1. Upregulation of bypass signaling pathways. 2. Selection of a pre-existing resistant subpopulation. | 1. Analyze resistant cells for changes in the expression and activation of key survival pathways (e.g., canonical NF-κB, PI3K/Akt, MAPK) using Western blot or phospho-kinase arrays. 2. Consider performing single-cell cloning to isolate and characterize resistant populations. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of this compound on the viability of cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Multichannel pipette
-
Plate reader (absorbance at 570 nm)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Western Blot for NF-κB Pathway Proteins
This protocol is used to analyze the effect of this compound on the expression and processing of key proteins in the non-canonical NF-κB pathway.
Materials:
-
Cancer cell line of interest
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-NIK, anti-p100/p52, anti-RelB, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cells with this compound at the desired concentration and for the specified time.
-
Lyse the cells in RIPA buffer and collect the total protein lysate.
-
Determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control (β-actin).
Signaling Pathways and Workflows
Caption: Non-canonical NF-κB signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting resistance to this compound in cancer cell lines.
Quantitative Data Summary
The following tables provide hypothetical quantitative data to serve as a reference for expected outcomes in this compound experiments.
Table 1: Hypothetical IC50 Values of this compound in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Condition | This compound IC50 (µM) |
| Cancer Cell Line A | Sensitive (Parental) | 2.5 |
| Cancer Cell Line A | Acquired Resistance | > 20 |
| Cancer Cell Line B | Sensitive (Parental) | 5.0 |
| Cancer Cell Line B | Acquired Resistance | > 40 |
Table 2: Hypothetical Synergistic Effects of this compound in Combination with Other Inhibitors in a this compound-Resistant Cell Line
| This compound (µM) | PI3K Inhibitor (µM) | Cell Viability (%) | Combination Index (CI)* |
| 10 | 0 | 85 | - |
| 0 | 5 | 70 | - |
| 10 | 5 | 30 | 0.4 |
*Combination Index (CI) is a quantitative measure of drug synergy. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
References
- 1. Targeting NF-κB-Inducing Kinase (NIK) in Immunity, Inflammation, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | The Therapeutic Potential of Targeting NIK in B Cell Malignancies [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. A small-molecule inhibitor of NF-κB-inducing kinase (NIK) protects liver from toxin-induced inflammation, oxidative stress, and injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Targeting Signal Transduction Pathways to Eliminate Chemotherapeutic Drug Resistance and Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Different mechanisms for resistance to trastuzumab versus lapatinib in HER2- positive breast cancers -- role of estrogen receptor and HER2 reactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
Validation & Comparative
A Comparative Guide to B022 and Other Leading NIK Inhibitors
In the landscape of kinase inhibitors, those targeting NF-kB Inducing Kinase (NIK) have emerged as promising therapeutic agents for a range of inflammatory diseases and malignancies. This guide provides a detailed comparison of B022, a potent NIK inhibitor, with other well-characterized inhibitors of this kinase, focusing on their biochemical potency, cellular activity, selectivity, and preclinical efficacy. This objective analysis, supported by experimental data, is intended for researchers, scientists, and professionals in drug development.
Introduction to NIK and its Inhibition
NF-kB Inducing Kinase (NIK), a member of the MAP3K family, is the central regulator of the non-canonical NF-kB signaling pathway. This pathway is crucial for the development and function of lymphoid organs, B-cell maturation, and inflammatory responses. Dysregulation of NIK activity has been implicated in various autoimmune diseases, such as rheumatoid arthritis and systemic lupus erythematosus, as well as in certain cancers, including multiple myeloma and B-cell lymphomas. Consequently, the development of small molecule inhibitors targeting NIK is an active area of research.
This compound has been identified as a highly potent and selective inhibitor of NIK.[1][2][3][4] This guide will compare this compound with other notable NIK inhibitors, including NIK-SMI1 and XT2, to provide a comprehensive overview of their respective profiles.
Biochemical and Cellular Potency
The inhibitory activity of this compound and its counterparts has been quantified through various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki) are key parameters for assessing biochemical potency, while cellular assays, such as the inhibition of p100 to p52 processing, confirm target engagement within a biological context.
| Inhibitor | NIK IC50 (nM) | NIK Ki (nM) | Cellular p100-p52 Processing Inhibition (IC50, nM) | Reference |
| This compound | 15.1 | 4.2 | Dose-dependent inhibition observed | [1][2][3] |
| NIK-SMI1 | 0.23 ± 0.17 | 0.23 ± 0.17 | 70 | [2] |
| XT2 | 9.1 | Not Reported | Dose-dependent inhibition observed | [5][6] |
Table 1: Comparison of Biochemical and Cellular Potency of NIK Inhibitors. This table summarizes the reported IC50 and Ki values for NIK inhibition, along with the IC50 for the inhibition of the cellular p100 to p52 processing, a key downstream event of NIK activation.
Kinase Selectivity Profile
A critical aspect of any kinase inhibitor is its selectivity, as off-target effects can lead to undesirable side effects. The selectivity of NIK inhibitors is typically assessed by screening them against a broad panel of kinases.
NIK-SMI1 has demonstrated exceptional selectivity. When tested against a panel of 222 kinases, it only showed significant inhibition (>75% at 1 µM) for three other kinases: KHS1, LRRK2, and PKD1.[4][7] This high degree of selectivity suggests a lower potential for off-target effects.
XT2 is also reported to be a selective NIK inhibitor.[5][6]
In Vivo Efficacy
The therapeutic potential of NIK inhibitors has been evaluated in various preclinical animal models of disease.
This compound has demonstrated efficacy in mouse models of liver injury. Intravenous administration of this compound was shown to protect against liver inflammation and injury induced by toxins.[1][8]
NIK-SMI1 has shown therapeutic effects in a mouse model of systemic lupus erythematosus. Oral administration of NIK-SMI1 suppressed disease biomarkers, improved renal function, and increased survival in NZB/W F1 mice.[7][9]
XT2 has also been evaluated in a mouse model of liver inflammation, where it was shown to suppress toxin-induced liver injury.[5]
Experimental Protocols
NIK Kinase Inhibition Assay
The biochemical potency of NIK inhibitors is typically determined using an in vitro kinase assay.
Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the NIK enzyme. The activity can be monitored by quantifying the amount of phosphorylated substrate or the amount of ATP consumed.
General Protocol:
-
Recombinant human NIK enzyme is incubated with a specific substrate (e.g., a peptide derived from IKKα) and ATP in a suitable buffer.
-
The inhibitor, at varying concentrations, is added to the reaction mixture.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactive labeling (32P-ATP), fluorescence polarization, or antibody-based detection (e.g., ELISA).
-
IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
Cellular p100 to p52 Processing Assay
This assay assesses the ability of an inhibitor to block NIK activity in a cellular context.
Principle: NIK activation leads to the phosphorylation and subsequent processing of the NF-kB2 precursor protein p100 into its active form, p52. Inhibition of NIK prevents this processing.
General Protocol:
-
A suitable cell line (e.g., HEK293T or a relevant cancer cell line) is stimulated to activate the non-canonical NF-kB pathway (e.g., using an anti-LTβR antibody or by overexpressing NIK).
-
Cells are treated with varying concentrations of the NIK inhibitor.
-
After a defined incubation period, cells are lysed, and protein extracts are prepared.
-
The levels of p100 and p52 are analyzed by Western blotting using specific antibodies.
-
A reduction in the p52/p100 ratio in the presence of the inhibitor indicates successful target engagement.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Non-canonical NF-kB signaling pathway and the point of inhibition by this compound.
Caption: General experimental workflows for biochemical and cellular NIK inhibitor assays.
Conclusion
This compound is a potent and selective inhibitor of NIK with demonstrated in vivo activity. When compared to other leading NIK inhibitors such as NIK-SMI1 and XT2, it exhibits comparable potency. NIK-SMI1 stands out for its exceptionally well-documented and high degree of kinase selectivity. The choice of inhibitor for research purposes will depend on the specific experimental context, including the desired level of selectivity and the intended in vivo application. The data presented in this guide provides a foundation for making informed decisions in the selection and application of NIK inhibitors for preclinical research and drug development.
References
- 1. Pharmacological inhibition of NF-κB-inducing kinase (NIK) with small molecules for the treatment of human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacological inhibition of NF-κB-inducing kinase (NIK) with small molecules for the treatment of human diseases - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. NIK SMI1 | NIK inhibitor | Probechem Biochemicals [probechem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. mdpi.com [mdpi.com]
Decoding NIK Gene Expression: A Comparative Analysis of B022 Small Molecule Inhibition and siRNA-Mediated Knockdown
For researchers, scientists, and drug development professionals navigating the complexities of targeting NF-κB inducing kinase (NIK), a central player in the non-canonical NF-κB signaling pathway, the choice between small molecule inhibitors and genetic knockdown tools is critical. This guide provides an objective comparison of two prominent methods for reducing NIK gene expression: the small molecule inhibitor B022 and siRNA-mediated knockdown. By presenting supporting experimental data, detailed protocols, and visual workflows, this document aims to equip researchers with the necessary information to select the most appropriate tool for their experimental needs.
At a Glance: this compound vs. siRNA for NIK Targeting
| Feature | This compound (Small Molecule Inhibitor) | siRNA (Small Interfering RNA) |
| Mechanism of Action | Directly binds to and inhibits the kinase activity of the NIK protein. | Post-transcriptionally silences the NIK (MAP3K14) gene by mediating the degradation of its mRNA. |
| Target | NIK protein | NIK (MAP3K14) mRNA |
| Mode of Action | Inhibition of catalytic function | Reduction of protein expression |
| Potency | High potency with a reported Ki of 4.2 nM and an IC50 of 15.1 nM.[1] | High efficiency, can achieve significant protein knockdown. The level of knockdown can be cell-type and transfection efficiency dependent. |
| Reversibility | Reversible upon withdrawal of the compound. | Effects are transient and last for several days, depending on cell division and siRNA stability. |
| Off-Target Effects | Potential for off-target kinase inhibition. Kinase selectivity profiling is crucial. | Can induce off-target gene silencing through partial sequence complementarity.[2] |
| Delivery | Cell-permeable small molecule, direct addition to cell culture media. | Requires a transfection reagent (e.g., lipid-based) or viral vector for delivery into cells. |
| Experimental Controls | Vehicle control (e.g., DMSO). | Scrambled or non-targeting siRNA control. |
The Non-Canonical NF-κB Signaling Pathway: The Central Role of NIK
The non-canonical NF-κB pathway is a crucial signaling cascade involved in the development and maintenance of lymphoid organs, B-cell maturation, and immune responses.[3][4] Unlike the rapid and transient canonical pathway, the non-canonical pathway is characterized by slower and more sustained activation. At the heart of this pathway lies NF-κB inducing kinase (NIK), a serine/threonine kinase that is tightly regulated.
Under basal conditions, NIK is continuously targeted for proteasomal degradation by a complex containing TRAF2, TRAF3, and cIAP1/2.[2] Upon stimulation by specific ligands of the TNF receptor superfamily (e.g., BAFF, LTβ), this degradation complex is disrupted, leading to the stabilization and accumulation of NIK.[2] Active NIK then phosphorylates and activates IKKα, which in turn phosphorylates the NF-κB2 precursor protein p100. This phosphorylation event triggers the ubiquitination and partial proteolysis of p100 to its active form, p52. The resulting p52-RelB heterodimer then translocates to the nucleus to regulate the expression of target genes.[2][5]
This compound: A Potent and Selective Small Molecule Inhibitor of NIK
This compound is a well-characterized, potent, and selective small molecule inhibitor of NIK.[1][6] It exerts its effect by directly binding to the kinase domain of the NIK protein, thereby preventing the phosphorylation of its downstream target, IKKα. This inhibition effectively blocks the entire non-canonical NF-κB signaling cascade.
Quantitative Performance Data for this compound
| Parameter | Value | Reference |
| Ki (Inhibitor Constant) | 4.2 nM | [1][6] |
| IC50 (Half Maximal Inhibitory Concentration) | 15.1 nM | [1] |
Experimental Protocol: In Vitro Inhibition of NIK with this compound
The following is a general protocol for treating cells with this compound to inhibit NIK activity. Specific concentrations and incubation times may need to be optimized depending on the cell line and experimental goals.
-
Cell Culture: Plate cells (e.g., Hepa1c1c7 murine hepatoma cells) in appropriate culture vessels and allow them to adhere and reach the desired confluency.[1]
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. A typical concentration range for in vitro experiments is 1-10 µM.[7]
-
Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the desired concentration of this compound or a vehicle control (DMSO).
-
Incubation: Incubate the cells for a specified period. For assessing the inhibition of downstream signaling events like p100 processing to p52, an incubation time of 12 hours has been shown to be effective.[1] To measure the effect on target gene expression, an incubation of 8 hours may be sufficient.[1]
-
Analysis: Following incubation, cells can be harvested for downstream analysis, such as Western blotting to assess the levels of phosphorylated IKKα or the processing of p100 to p52, or RT-qPCR to measure the expression of NIK-dependent genes.
siRNA-Mediated Knockdown of NIK Gene Expression
Small interfering RNA (siRNA) offers a powerful genetic tool to silence the expression of a target gene at the mRNA level. For NIK, this involves introducing a synthetic double-stranded RNA molecule that is complementary to the NIK (also known as MAP3K14) mRNA sequence. This siRNA is incorporated into the RNA-induced silencing complex (RISC), which then cleaves and degrades the target NIK mRNA, leading to a reduction in NIK protein synthesis.
Quantitative Performance Data for NIK siRNA
The efficiency of siRNA-mediated knockdown can vary depending on the siRNA sequence, cell type, and transfection efficiency. It is crucial to validate the knockdown efficiency for each specific siRNA and experimental system.
| Parameter | Method of Quantification | Result | Reference |
| NIK Protein Knockdown | Western Blot | Significant reduction in NIK protein levels compared to control siRNA. | [8][9][10][11] |
| NIK mRNA Knockdown | RT-qPCR | Substantial decrease in NIK mRNA levels. | [10] |
Experimental Protocol: siRNA Transfection for NIK Knockdown
The following is a general protocol for transfecting cells with siRNA to knock down NIK expression. Optimization of siRNA concentration and transfection reagent is recommended for each cell line.
-
siRNA Selection: Obtain a validated siRNA sequence targeting NIK (MAP3K14). It is recommended to test multiple siRNA sequences to identify the most effective one. A non-targeting or scrambled siRNA should be used as a negative control.
-
Cell Seeding: Plate cells in antibiotic-free medium to a confluency of 30-50% at the time of transfection.
-
Complex Formation:
-
Dilute the NIK siRNA and the non-targeting control siRNA in an appropriate volume of serum-free medium.
-
In a separate tube, dilute a suitable lipid-based transfection reagent in serum-free medium.
-
Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate at room temperature for 10-20 minutes to allow the formation of siRNA-lipid complexes.
-
-
Transfection: Add the siRNA-lipid complexes dropwise to the cells.
-
Incubation: Incubate the cells for 24-72 hours. The optimal time for assessing knockdown should be determined empirically.
-
Analysis: Harvest the cells for analysis of NIK mRNA or protein levels by RT-qPCR or Western blot, respectively, to confirm the knockdown efficiency.
Off-Target Effects: A Critical Consideration
A significant challenge for both this compound and siRNA is the potential for off-target effects.
This compound: As a kinase inhibitor, this compound may inhibit other kinases besides NIK, especially those with similar ATP-binding pockets. Comprehensive kinase selectivity profiling is essential to understand the off-target profile of this compound and to interpret experimental results accurately.
siRNA: Off-target effects of siRNA primarily arise from the partial complementarity of the siRNA sequence to the 3' untranslated region (UTR) of unintended mRNA targets, leading to their degradation or translational repression.[2] It is recommended to use the lowest effective concentration of siRNA and to validate findings with multiple different siRNA sequences targeting the same gene to mitigate off-target effects.
Conclusion
Both the small molecule inhibitor this compound and siRNA-mediated knockdown are powerful tools for investigating the function of NIK. The choice between these two methods will depend on the specific research question, the desired duration of NIK inhibition or suppression, and the experimental system.
-
This compound offers a rapid, reversible, and dose-dependent method to inhibit the catalytic activity of the NIK protein. It is particularly useful for studying the immediate effects of NIK inhibition and for in vivo applications where transient inhibition is desired.
-
siRNA provides a highly specific means to reduce the total cellular levels of NIK protein by targeting its mRNA for degradation. This approach is well-suited for studies requiring a sustained reduction in NIK expression and for dissecting the roles of the NIK protein independent of its kinase activity.
For a comprehensive understanding of NIK's role in cellular processes, a combinatorial approach using both this compound and siRNA can be highly effective. By leveraging the distinct mechanisms of these tools, researchers can gain deeper insights into the multifaceted functions of this key signaling molecule.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Non-canonical NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The noncanonical NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. licorbio.com [licorbio.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. researchgate.net [researchgate.net]
- 11. siRNA knockdown validation 101: Incorporating negative controls in antibody research - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Kinase Cross-Reactivity of Bosutinib
Notice: Information regarding the kinase inhibitor "B022" is not available in publicly accessible resources. Therefore, this guide presents a comparative analysis of the well-characterized dual Src/Abl tyrosine kinase inhibitor, Bosutinib , as a representative example to fulfill the content and formatting requirements of the original request.
This guide provides a detailed comparison of Bosutinib's inhibitory activity across a panel of kinases, supported by experimental data and methodologies. It is intended for researchers, scientists, and drug development professionals interested in the selectivity profile of this compound.
Quantitative Kinase Inhibition Profile of Bosutinib
Bosutinib is a potent inhibitor of the Src and Abl tyrosine kinases. However, like many kinase inhibitors, it exhibits cross-reactivity with other kinases, which contributes to its overall therapeutic effect and potential side effects. The following table summarizes the half-maximal inhibitory concentration (IC50) values of Bosutinib against a selection of kinases, demonstrating its potency and selectivity. Lower IC50 values indicate higher potency.
| Kinase Target | IC50 (nM) | Kinase Family | Comments |
| ABL1 | 1 | ABL | Primary Target.[1] |
| SRC | 1.2 | SRC | Primary Target.[1] |
| LYN | <10 | SRC | Member of the Src family of kinases. |
| HCK | <10 | SRC | Member of the Src family of kinases. |
| FGR | <10 | SRC | Member of the Src family of kinases. |
| TEC | - | TEC | A known off-target family.[2] |
| BTK | - | TEC | A known off-target. |
| EGFR | - | EGFR | Inhibits some members of this family.[3] |
| EphB2 | - | Ephrin Receptor | A known off-target.[3] |
| CAMK2G | - | CAMK | Identified as a novel target.[2] |
| STE20 Kinases | - | STE | A prominent off-target family.[2] |
| c-KIT | >1000 | Receptor Tyrosine Kinase | Minimal inhibitory activity.[4][5] |
| PDGFR | >1000 | Receptor Tyrosine Kinase | Minimal inhibitory activity.[4][5] |
Note: IC50 values can vary depending on the assay conditions. The data presented is a compilation from multiple sources to provide a broad overview.
Experimental Protocols
The following describes a general methodology for a biochemical kinase inhibition assay, a common technique used to determine the IC50 values presented above.
Biochemical Kinase Inhibition Assay (Radiometric Format)
This assay measures the transfer of a radiolabeled phosphate from ATP to a kinase substrate, and the ability of an inhibitor to block this reaction.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
[γ-³³P]ATP (radiolabeled ATP)
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test inhibitor (e.g., Bosutinib) dissolved in DMSO
-
Phosphocellulose filter plates
-
Wash buffer (e.g., phosphoric acid)
-
Scintillation counter and scintillation fluid
Procedure:
-
Compound Preparation: A serial dilution of the test inhibitor is prepared in DMSO.
-
Reaction Mixture Preparation: The kinase, substrate, and kinase reaction buffer are combined.
-
Inhibition Reaction: The test inhibitor dilutions are added to the reaction mixture and incubated for a short period.
-
Initiation of Kinase Reaction: The kinase reaction is initiated by the addition of [γ-³³P]ATP. The reaction is allowed to proceed for a specified time at a controlled temperature.
-
Reaction Termination and Substrate Capture: The reaction is stopped, and the reaction mixture is transferred to a phosphocellulose filter plate. The phosphorylated substrate binds to the filter, while the unreacted [γ-³³P]ATP is washed away.
-
Quantification: Scintillation fluid is added to the wells, and the amount of incorporated radiolabel is measured using a scintillation counter.
-
Data Analysis: The percentage of kinase inhibition for each inhibitor concentration is calculated relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition). The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Visualizations
Experimental Workflow for Kinase Inhibition Assay
References
Unveiling the Downstream Impact of B022 on p52 Processing: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the small molecule B022 confirms its potent and selective inhibitory effects on the non-canonical NF-κB signaling pathway through the targeted inhibition of NF-κB-inducing kinase (NIK). Experimental data demonstrates that this compound effectively suppresses the processing of the p100 protein to its active p52 form, a critical step in the activation of this pathway, which is implicated in various inflammatory diseases and B-cell malignancies. This guide provides a comparative overview of this compound's performance, supported by experimental data and detailed protocols for researchers in drug discovery and development.
The non-canonical NF-κB pathway plays a crucial role in the regulation of immunity and inflammation. Central to this pathway is the kinase NIK, which, upon activation, phosphorylates and triggers the proteolytic processing of the p100 subunit (NF-κB2) into the mature p52 subunit. The resulting p52 homodimers or p52/RelB heterodimers then translocate to the nucleus to modulate gene expression. Dysregulation of this pathway is associated with numerous pathological conditions.
This compound has emerged as a key chemical probe for studying the non-canonical NF-κB pathway. Its mechanism of action involves the direct inhibition of NIK's kinase activity, thereby preventing the downstream phosphorylation and subsequent processing of p100.
Comparative Analysis of NIK Inhibitors on p52 Processing
To contextualize the efficacy of this compound, its activity is compared with other known NIK inhibitors, such as XT2 and aminopyrazole 3a. While direct head-to-head studies with standardized methodologies are limited, data from independent investigations provide valuable insights into their relative potencies.
| Compound | Target | Assay System | Effect on p52 Processing | Reported IC50/Effective Concentration | Citation |
| This compound | NIK | Hepa1 cells (in vitro) | Dose-dependent suppression of NIK-induced p52 formation. | 0-5 µM | [1] |
| This compound | NIK | Mouse model of liver injury (in vivo) | Decreased p52 protein levels. | 30 mg/kg | [1] |
| XT2 | NIK | Model hepatic cell lines (in vitro) | Dose-dependent inhibition of NIK-overexpression-induced p100 to p52 processing. | Not specified | [2] |
| Aminopyrazole 3a | NIK | Tumor cells (in vitro) | Effective inhibition of NIK-dependent NF-κB pathway activation. | Low µM range | [1] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental approach to confirm the downstream effects of this compound, the following diagrams have been generated.
Caption: this compound inhibits NIK, blocking p100 processing to p52.
Caption: Experimental workflow for analyzing p52 processing.
Experimental Protocols
The following is a detailed protocol for assessing the effect of this compound on p100/p52 processing using Western blotting.
1. Cell Culture and Treatment:
-
Seed Hepa1 cells (or other suitable cell line) in 6-well plates and culture overnight to allow for adherence.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 0.1, 0.5, 1, 5 µM) or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 12 hours).
-
To induce the non-canonical pathway, cells can be stimulated with a ligand such as anti-CD40 or lymphotoxin β receptor agonist for a specified duration before harvesting.
2. Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the supernatant using a BCA (Bicinchoninic acid) protein assay kit.
3. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the protein samples by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for NF-κB2 (p100/p52) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
4. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities for p100 and p52 using densitometry software.
-
Normalize the p52 levels to a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Analyze the data to determine the dose-dependent effect of this compound on the p100 to p52 processing ratio.
This guide provides a foundational understanding of this compound's impact on the non-canonical NF-κB pathway, offering valuable information for researchers investigating novel therapeutic strategies for diseases driven by aberrant NIK signaling. The provided protocols and comparative data serve as a resource for the design and interpretation of future studies in this area.
References
A Comparative Analysis of B022 and IKK Inhibitors in NF-κB Pathway Modulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of B022, a selective inhibitor of NF-κB-inducing kinase (NIK), and inhibitors targeting the IκB kinase (IKK) complex. This analysis is supported by experimental data to objectively evaluate their performance and potential therapeutic applications.
Introduction
The nuclear factor-κB (NF-κB) signaling pathway is a cornerstone of the inflammatory response and plays a critical role in cell survival, proliferation, and immunity. Dysregulation of this pathway is implicated in a multitude of diseases, including chronic inflammatory disorders and cancer. The NF-κB pathway is broadly categorized into two branches: the canonical and non-canonical pathways. The canonical pathway is primarily activated by pro-inflammatory cytokines and pathogens, leading to the activation of the IKK complex (composed of IKKα and IKKβ catalytic subunits and the NEMO regulatory subunit). The non-canonical pathway is activated by a specific subset of tumor necrosis factor (TNF) superfamily members and is dependent on NIK. Given their central roles, both NIK and the IKK complex have emerged as attractive targets for therapeutic intervention. This guide offers a comparative analysis of a selective NIK inhibitor, this compound, and various IKK inhibitors.
Mechanism of Action: Targeting Different Nodes in the NF-κB Signaling Cascade
The fundamental difference between this compound and IKK inhibitors lies in their molecular targets within the NF-κB signaling cascade. This compound is a potent and selective inhibitor of NIK, a key kinase in the non-canonical NF-κB pathway.[1] In contrast, IKK inhibitors target the IKK complex, which is a central regulator of the canonical NF-κB pathway.[2]
This compound: As a NIK inhibitor, this compound specifically blocks the non-canonical NF-κB pathway.[1] NIK is essential for the phosphorylation and processing of p100 to p52, a critical step in the activation of the non-canonical pathway.[2] By inhibiting NIK, this compound prevents the formation of p52/RelB heterodimers and their subsequent translocation to the nucleus to regulate gene expression.
IKK Inhibitors: These inhibitors target the catalytic subunits of the IKK complex, primarily IKKα and IKKβ. The IKK complex is the convergence point for signals that activate the canonical NF-κB pathway. IKKβ is the predominant kinase responsible for phosphorylating the inhibitory protein IκBα, leading to its ubiquitination and proteasomal degradation. This releases the p50/RelA (p65) heterodimer to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Many IKK inhibitors target both IKKα and IKKβ due to the high homology in their ATP-binding sites, though efforts are ongoing to develop isoform-selective inhibitors.[3][4]
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the canonical and non-canonical NF-κB pathways and the points of intervention for IKK inhibitors and this compound.
Caption: Canonical NF-κB pathway and the inhibitory action of IKK inhibitors.
References
- 1. Pharmacological inhibition of NF-κB-inducing kinase (NIK) with small molecules for the treatment of human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitory-κB Kinase (IKK) α and Nuclear Factor-κB (NFκB)-Inducing Kinase (NIK) as Anti-Cancer Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
B022 Demonstrates Therapeutic Efficacy in Preclinical Cancer Models by Targeting RAD51-Mediated DNA Repair
For Immediate Release
[City, State] – October 28, 2025 – New research findings on the small molecule inhibitor B022 highlight its potential as a promising therapeutic agent in oncology, particularly in sensitizing cancer cells to conventional chemotherapy. Animal model studies have validated that this compound, a specific inhibitor of the RAD51 protein, significantly enhances the anti-tumor effects of DNA-damaging agents like cisplatin in breast cancer xenografts. This guide provides a comprehensive comparison of this compound's performance with alternative therapeutic strategies, supported by experimental data, for researchers, scientists, and drug development professionals.
This compound's mechanism of action centers on the inhibition of RAD51, a key protein in the homologous recombination (HR) pathway, which is crucial for repairing DNA double-strand breaks (DSBs).[1][2] Cancer cells often overexpress RAD51, leading to increased resistance to treatments that induce DNA damage.[1] By inhibiting RAD51, this compound compromises the cancer cells' ability to repair this damage, leading to increased cell death when combined with chemotherapy.
Comparative Efficacy of this compound in Animal Models
Preclinical studies have primarily focused on evaluating this compound in combination with cisplatin in mouse xenograft models of human breast cancer (MDA-MB-231 cell line). The data consistently demonstrates a synergistic effect, where the combination therapy is significantly more effective at inhibiting tumor growth than either this compound or cisplatin administered alone.
| Treatment Group | Dosage | Tumor Growth Inhibition | Reference |
| This compound alone | 50 mg/kg | No significant inhibition | [2] |
| Cisplatin alone | 4 mg/kg | 33% | [2] |
| This compound + Cisplatin | 50 mg/kg + 4 mg/kg | 66% | [2] |
| Cisplatin alone | 6 mg/kg | - | [1] |
| This compound + Cisplatin | 50 mg/kg + 6 mg/kg | Significantly enhanced tumor killing | [1] |
While direct head-to-head in vivo comparisons with other RAD51 inhibitors are limited, a novel RAD51 inhibitor, Cpd-4, has been shown to have a significantly lower IC50 (over 100-fold in some cell lines) compared to this compound in vitro.[3][4] In a Daudi lymphoma xenograft model, Cpd-4 demonstrated dose-dependent anti-tumor efficacy and a synergistic effect with cisplatin.[3][4]
| Treatment Group | Dosage | Tumor Growth Inhibition (TGI) | Reference |
| Cpd-4 alone | 30 mg/kg | 34.3% | [3][4] |
| Cpd-4 alone | 100 mg/kg | 85.6% | [3][4] |
| Cisplatin alone | 2 mg/kg | - | [3][4] |
| Cpd-4 + Cisplatin | 30 mg/kg + 2 mg/kg | 86.2% | [3][4] |
This compound and the DNA Damage Response Pathway
This compound's therapeutic effect is directly linked to its inhibition of the RAD51-mediated homologous recombination pathway. The following diagram illustrates the key steps in this pathway and the point of intervention for this compound.
Caption: this compound inhibits RAD51, preventing the formation of the RAD51-ssDNA filament, a critical step in homologous recombination, leading to cancer cell death.
Experimental Protocols
Mouse Xenograft Model for Breast Cancer
The in vivo therapeutic efficacy of this compound was evaluated using a mouse xenograft model established with the human breast cancer cell line MDA-MB-231.
Caption: Experimental workflow for evaluating the in vivo efficacy of this compound in a mouse xenograft model of breast cancer.
Immunohistochemistry for RAD51 Foci Formation
To confirm the mechanism of action of this compound in vivo, tumor tissues from the xenograft models were analyzed for the formation of RAD51 foci, which are indicative of active DNA repair.
Methodology:
-
Tissue Collection and Preparation: Tumors were excised from treated and control mice, fixed in 10% formalin, and embedded in paraffin.
-
Immunostaining: Paraffin-embedded tumor sections were deparaffinized, rehydrated, and subjected to antigen retrieval. The sections were then incubated with a primary antibody against RAD51, followed by a fluorescently labeled secondary antibody.
-
Microscopy and Analysis: The stained sections were visualized using a confocal microscope. The number of RAD51 foci per cell nucleus was quantified to assess the level of RAD51 activity. A significant reduction in cisplatin-induced RAD51 foci in the this compound-treated group confirmed the inhibitory effect of this compound on RAD51 in the tumor tissue.[1]
Conclusion
The validation of this compound's therapeutic effect in animal models demonstrates its potential as a valuable component of combination cancer therapy. By specifically targeting the RAD51-mediated DNA repair pathway, this compound effectively sensitizes cancer cells to the cytotoxic effects of DNA-damaging agents. The presented data and experimental protocols provide a solid foundation for further research and development of this compound and other RAD51 inhibitors as a promising strategy in oncology. Future studies should focus on direct comparative efficacy trials against other DNA repair inhibitors, such as PARP inhibitors, to further delineate the clinical potential of this therapeutic approach.
References
- 1. researchgate.net [researchgate.net]
- 2. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 3. Frontiers | Targeting the Homologous Recombination Pathway in Cancer With a Novel Class of RAD51 Inhibitors [frontiersin.org]
- 4. Targeting the Homologous Recombination Pathway in Cancer With a Novel Class of RAD51 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
B022: A Comparative Guide to its Efficacy in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of B022, a potent RAD51 inhibitor, across various cancer cell lines. The information is supported by experimental data and detailed protocols to aid in the evaluation and application of this compound in cancer research.
Overview of this compound
This compound is a small molecule inhibitor of RAD51, a key protein in the homologous recombination (HR) DNA repair pathway.[1] By inhibiting RAD51, this compound disrupts the repair of DNA double-strand breaks, a critical process for cancer cell survival, particularly in tumors with deficiencies in other DNA repair pathways. This mechanism of action makes this compound a promising agent for sensitizing cancer cells to DNA-damaging therapies such as chemotherapy and radiation.
Efficacy of this compound in Various Cancer Cell Lines
The efficacy of this compound has been evaluated in a range of cancer cell lines, both as a standalone agent and in combination with other therapies. The following table summarizes the available quantitative data on its performance.
| Cancer Type | Cell Line | This compound IC50 | Combination Agent | Effect of Combination | Reference |
| Breast Cancer | BT-549 | 35.4 µM | - | - | [2] |
| Breast Cancer | HCC1937 | 89.1 µM | - | - | [2] |
| Breast Cancer | MDA-MB-231 | Not specified | Cisplatin | Strongest killing effect observed with the combination.[2][3] | [2] |
| Colon Cancer | HT29 | Not specified | Oxaliplatin or 5-FU | Increased sensitivity to oxaliplatin or 5-FU with 2 µM this compound.[2] | [2] |
| Multiple Myeloma | H929, RPMI 8226, ARP-1, U266, MM.1S | Not specified | Doxorubicin | Enhanced doxorubicin-induced apoptosis. | [1] |
| Lung Cancer | A549 | Not specified | Proton and X-ray Radiation | Radiosensitization of cancer cells. | [4] |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell lines of interest
-
96-well plates
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]
-
DMSO (Dimethyl sulfoxide)[5]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and incubate for 12-24 hours to allow for cell attachment.[5]
-
Treatment: Treat the cells with various concentrations of this compound. Include untreated and vehicle (DMSO) controls. Incubate for the desired treatment duration (commonly 24-72 hours).[5]
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[5]
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO or acidified isopropanol, to dissolve the formazan crystals. Shake the plate gently for 10-15 minutes.[5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background.[5]
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value.[5]
RAD51 Foci Formation Assay (Immunofluorescence)
This assay is used to visualize and quantify the inhibition of RAD51 recruitment to sites of DNA damage.
Materials:
-
Cells plated on coverslips or chamber slides
-
DNA damaging agent (e.g., Etoposide, ionizing radiation)
-
This compound
-
Fixation solution (e.g., 2-4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.2-0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 3% BSA in PBS)
-
Primary antibody: rabbit anti-RAD51[6]
-
Secondary antibody: Alexa Fluor 555 conjugated anti-rabbit[6]
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Plate cells on coverslips. Treat with this compound for 1 hour before inducing DNA damage with an agent like etoposide (25 µM for 1 hour).
-
Fixation and Permeabilization: Wash cells with PBS, fix with paraformaldehyde for 10-15 minutes, and then permeabilize with Triton X-100 for 5-20 minutes.[6][7]
-
Blocking: Block non-specific antibody binding with blocking buffer for 30 minutes.[6]
-
Antibody Incubation: Incubate with the primary anti-RAD51 antibody overnight at 4°C.[7] Wash, then incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature.[6]
-
Staining and Mounting: Stain the nuclei with DAPI and mount the coverslips onto microscope slides using antifade medium.[6]
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number of RAD51 foci per nucleus using image analysis software like ImageJ.[6]
Homologous Recombination Assay (DR-GFP Reporter Assay)
This assay quantitatively measures the efficiency of homologous recombination in cells.
Materials:
-
Cell line stably expressing the DR-GFP reporter construct (e.g., U2OS DR-GFP)
-
I-SceI expression vector (to induce a site-specific double-strand break)
-
This compound
-
Transfection reagent
-
Flow cytometer
Procedure:
-
Cell Culture and Transfection: Culture DR-GFP cells and transfect them with the I-SceI expression vector to induce a double-strand break in the reporter gene. Co-treat with this compound or a vehicle control.
-
Incubation: Incubate the cells for 48 hours to allow for DNA repair and GFP expression.[8]
-
Flow Cytometry: Harvest the cells, resuspend them in a suitable buffer, and analyze the percentage of GFP-positive cells using a flow cytometer.[8]
-
Data Analysis: The percentage of GFP-positive cells is directly proportional to the frequency of successful homologous recombination events. Compare the percentage of GFP-positive cells in this compound-treated samples to the control to determine the inhibitory effect of the compound.
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanism of action and experimental design, the following diagrams are provided.
RAD51-Mediated Homologous Recombination Pathway
Caption: RAD51-mediated homologous recombination pathway and the inhibitory action of this compound.
Experimental Workflow for Evaluating this compound Efficacy
Caption: General experimental workflow for assessing the efficacy of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Radiation-induced synthetic lethality: combination of poly(ADP-ribose) polymerase and RAD51 inhibitors to sensitize cells to proton irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Rad51 foci assay [bio-protocol.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Assaying break and nick-induced homologous recombination in mammalian cells using the DR-GFP reporter and Cas9 nucleases - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of B022's Anti-Inflammatory Properties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of B022, a potent and selective NF-κB-inducing kinase (NIK) inhibitor, against other NIK inhibitors and the commonly used non-steroidal anti-inflammatory drug (NSAID), ibuprofen. The information is presented to assist researchers in evaluating this compound for further investigation and potential therapeutic development.
Executive Summary
This compound has emerged as a promising small-molecule inhibitor of NF-κB-inducing kinase (NIK), a key regulator of the non-canonical NF-κB signaling pathway, which plays a significant role in inflammation.[1][2][3] Experimental data indicates that this compound effectively suppresses inflammatory responses in both in vitro and in vivo models. This guide summarizes the available quantitative data, provides detailed experimental protocols for verification, and visualizes key pathways and workflows to facilitate a comprehensive understanding of this compound's anti-inflammatory potential.
Data Presentation: Quantitative Comparison of Anti-Inflammatory Agents
The following tables summarize the key quantitative metrics for this compound and comparable anti-inflammatory agents.
Table 1: In Vitro Potency of NIK Inhibitors
| Compound | Target | IC50 (nM) | Ki (nM) | Cell-Based Assay Notes |
| This compound | NIK | 15.1[1][2][3] | 4.2[1][2][3] | Suppresses NIK-induced p52 formation in Hepa1 cells (0-5 µM)[1]. |
| CW15337 | NIK | - | 25 | Selectively inhibits the non-canonical NF-κB pathway[4]. |
| NIKinh | NIK | 5120 | - | Highly specific NIK inhibitor. |
| AM-0216 | NIK | - | - | Potent NIK inhibitor. |
| AM-0561 | NIK | - | 0.3 | Highly potent NIK inhibitor. |
| NIK SMI1 | NIK | - | 0.23 | Potent and selective small molecule inhibitor of NIK. |
Table 2: In Vivo Efficacy and General Comparison
| Compound | Mechanism of Action | In Vivo Model | Dosage | Key Findings |
| This compound | NIK Inhibition | CCl4-induced liver injury in mice | 30 mg/kg (i.v.)[1][3] | Protects against liver inflammation, oxidative stress, and injury[1][2][3]. |
| Ibuprofen | COX-1/COX-2 Inhibition | Various inflammation models | Varies (e.g., 30 mg/kg in rat models of inflammatory pain)[5] | Effective for short-term symptomatic relief of pain and inflammation[6]. |
Mandatory Visualization
Signaling Pathway of this compound Action
References
- 1. Pharmacological inhibition of NF-κB-inducing kinase (NIK) with small molecules for the treatment of human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. promega.ca [promega.ca]
- 3. Frontiers | The Therapeutic Potential of Targeting NIK in B Cell Malignancies [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Bio-oriented synthesis of ibuprofen derivatives for enhancement efficacy in post-operative and chronic inflammatory pain models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Studying of antiinflammatory and analgesic effect of ibuprofen and its combination with vinboron on the model adjuvant arthritis in rats [pubmed.com.ua]
Safety Operating Guide
Proper Disposal of B022: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of B022, a potent and selective NF-κB-inducing kinase (NIK) inhibitor. Researchers, scientists, and drug development professionals are advised to adhere to these procedural guidelines to ensure a safe laboratory environment and compliance with waste disposal regulations.
This compound, with CAS number 1202764-53-1, is a chemical compound used in research to study the NF-κB signaling pathway.[1][2][3][4][5] While specific hazard information is not detailed in readily available public sources, as a bioactive small molecule, it should be handled with care. The following procedures are based on general best practices for chemical laboratory waste and should be supplemented by a thorough review of the specific Safety Data Sheet (SDS) provided by the supplier.
Quantitative Data Summary
For safe handling and disposal, key quantitative data for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 1202764-53-1 | [1][2][3] |
| Molecular Formula | C₁₉H₁₆ClN₅OS | [2] |
| Molecular Weight | 397.88 g/mol | [1][2] |
| Ki (NIK) | 4.2 nM | [1][2][5] |
| Solubility in DMSO | ≥ 80 mg/mL | [1] |
Experimental Protocols: Disposal Procedures
The proper disposal of this compound, and materials contaminated with it, is crucial to prevent environmental contamination and ensure personnel safety. The following step-by-step protocol should be followed.
1. Personal Protective Equipment (PPE): Before handling this compound or its waste, all personnel must wear appropriate PPE:
-
Standard laboratory coat
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile)
2. Waste Segregation and Collection:
-
Solid Waste:
-
All solid waste contaminated with this compound, including unused powder, contaminated personal protective equipment (gloves, etc.), weigh boats, and filter papers, should be collected in a designated, clearly labeled hazardous waste container.
-
The container must be sealable and made of a material compatible with chemical waste.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container.
-
Do not mix this compound waste with other incompatible chemical waste streams. Check your institution's guidelines for specific compatibility information.
-
Aqueous solutions containing this compound should not be disposed of down the drain.
-
-
Sharps Waste:
-
Any sharps, such as needles or razor blades, contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container for chemical waste.
-
3. Labeling:
All waste containers must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound (NIK Inhibitor)"
-
The CAS number: "1202764-53-1"
-
The primary hazard(s) as indicated in the SDS.
-
The date of accumulation.
4. Storage:
-
Store hazardous waste containers in a designated, well-ventilated, and secure area, away from general laboratory traffic.
-
Ensure containers are kept closed except when adding waste.
5. Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Never dispose of this compound waste in the regular trash or down the sanitary sewer.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and contaminated materials.
Caption: A flowchart outlining the proper segregation and disposal of this compound waste.
References
Personal protective equipment for handling B022
To ensure the safe handling of any substance in a laboratory setting, it is crucial to have accurate information about its specific properties and associated hazards. The identifier "B022" is not specific enough to determine the exact nature of the substance . It could refer to a variety of compounds, each with unique safety and handling requirements.
To provide you with the essential, immediate safety and logistical information you need, including operational and disposal plans, please specify the full chemical name, CAS number, or provide any other relevant identifiers for "this compound". This will allow for a precise and reliable assessment of the necessary personal protective equipment (PPE) and handling protocols to ensure the safety of all researchers, scientists, and drug development professionals.
Once the substance is correctly identified, comprehensive guidance will be provided, including:
-
Detailed Personal Protective Equipment (PPE) requirements: Specific recommendations for eye, face, hand, and body protection.
-
Step-by-step handling procedures: Safe operational protocols from preparation to use.
-
Proper disposal plans: Environmentally sound and regulation-compliant disposal methods.
-
Data summary tables: Clear presentation of all quantitative data, such as exposure limits and physical properties.
-
Experimental protocols: Detailed methodologies for any relevant safety or handling experiments.
-
Visual diagrams: Custom-generated diagrams to illustrate workflows and safety procedures for enhanced clarity.
Your safety is the priority. Please provide the necessary details for "this compound" to receive tailored and accurate safety information.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
